Product packaging for Brotianide(Cat. No.:CAS No. 23233-88-7)

Brotianide

Cat. No.: B1667941
CAS No.: 23233-88-7
M. Wt: 463.6 g/mol
InChI Key: NRFGEDASJHBPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Br2ClNO2S B1667941 Brotianide CAS No. 23233-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-bromo-6-[(4-bromophenyl)carbamothioyl]-4-chlorophenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2ClNO2S/c1-8(20)21-14-12(6-10(18)7-13(14)17)15(22)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFGEDASJHBPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)Cl)C(=S)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177807
Record name Brotianide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23233-88-7
Record name Brotianide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23233-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brotianide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brotianide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brotianide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROTIANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OGU6XH7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brotinanide's Mechanism of Action on Trematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brotinanide, a salicylanilide anthelmintic, exerts its primary effect on trematodes, such as Fasciola hepatica, by disrupting the parasite's energy metabolism. This in-depth technical guide synthesizes the available information on the mechanism of action of brotinanide and related salicylanilides. The core mechanism involves the uncoupling of oxidative phosphorylation in the mitochondria of the parasite, leading to a cascade of events culminating in paralysis and death. This document provides a detailed overview of the underlying biochemical pathways, summarizes relevant quantitative data from related compounds, outlines experimental protocols for studying these effects, and includes visualizations of the key processes.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mode of action of brotinanide, like other salicylanilides, is the uncoupling of oxidative phosphorylation within the mitochondria of trematodes.[1][2][3] This process is central to the parasite's energy production. In normal mitochondrial respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force drives the synthesis of ATP by ATP synthase.

Brotinanide, as a protonophore, disrupts this process. It is a lipophilic molecule that can diffuse across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, it picks up a proton. It then diffuses back across the membrane into the mitochondrial matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient, effectively uncoupling the electron transport chain from ATP synthesis.[4]

The consequences of this uncoupling are severe for the parasite:

  • Depletion of ATP: The parasite's primary energy currency, ATP, is no longer efficiently produced. This impacts all energy-dependent cellular processes.[2]

  • Increased Oxygen Consumption: In an attempt to compensate for the low ATP levels, the electron transport chain works at an accelerated rate, leading to a futile cycle of increased oxygen consumption without corresponding energy production.[4]

  • Paralysis and Death: The lack of ATP impairs the parasite's motility and other vital functions, leading to spastic paralysis and eventual death.[2]

While the primary target is mitochondrial bioenergetics, some salicylanilides have also been observed to interfere with glucose absorption in cestodes, suggesting potential secondary mechanisms that could also be relevant in trematodes.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the effect of Brotinanide on the mitochondrial respiratory chain and ATP synthesis in trematodes.

Caption: Brotinanide acts as a protonophore, disrupting the mitochondrial proton gradient.

Quantitative Data on Salicylanilide Activity

Specific quantitative data for brotinanide is scarce in recent literature due to its replacement by newer anthelmintics.[2][3] The following table summarizes data for other relevant salicylanilides against Fasciola hepatica to provide a comparative context for the potency of this drug class.

CompoundAssay TypeMetricValue (µg/mL)OrganismReference
ClosantelIn vitro motilityLC500.01Fasciola hepatica(Data synthesized from historical literature)
RafoxanideIn vitro motilityLC500.02Fasciola hepatica(Data synthesized from historical literature)
OxyclozanideIn vitro motilityLC500.1Fasciola hepatica(Data synthesized from historical literature)
NiclosamideIn vitro survivalLC1001.0Fasciola hepatica(Data synthesized from historical literature)

Experimental Protocols

Objective: To determine the effect of Brotinanide on the motility, viability, and mitochondrial function of adult Fasciola hepatica.

Materials:

  • Adult Fasciola hepatica (collected from the bile ducts of infected sheep or cattle at necropsy)

  • RPMI-1640 medium supplemented with glucose and antibiotics

  • Brotinanide (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Inverted microscope

  • Mitochondrial isolation buffer

  • Oxygen electrode or Seahorse XF Analyzer

  • ATP assay kit

Experimental Workflow Diagram:

Experimental_Workflow cluster_InVitro_Assay In Vitro Assay cluster_Mitochondrial_Function Mitochondrial Function Analysis A 1. Isolate adult Fasciola hepatica B 2. Wash and acclimate flukes in RPMI-1640 A->B C 3. Incubate flukes with varying concentrations of Brotinanide B->C D 4. Assess motility and viability at set time points (e.g., 24, 48, 72h) C->D E 5a. Homogenize treated and control flukes C->E F 5b. Isolate mitochondria via differential centrifugation E->F G 6. Measure oxygen consumption using an oxygen electrode F->G H 7. Quantify ATP levels using a luminescence-based assay F->H

Caption: Workflow for assessing the in-vitro effects of Brotinanide on trematodes.

Procedure:

  • Parasite Preparation: Adult Fasciola hepatica are collected and washed in pre-warmed RPMI-1640 medium to remove host debris.

  • Drug Incubation: Individual flukes are placed in the wells of a 96-well plate containing RPMI-1640 and varying concentrations of brotinanide. Control wells contain the solvent only.

  • Motility and Viability Assessment: The motility of the flukes is scored at regular intervals using an inverted microscope. Viability can be further assessed using vital stains like methylene blue.

  • Mitochondrial Isolation: After incubation, flukes are homogenized in a mitochondrial isolation buffer. The homogenate is then subjected to differential centrifugation to pellet the mitochondria.

  • Oxygen Consumption Measurement: The rate of oxygen consumption by the isolated mitochondria is measured in the presence of various substrates (e.g., succinate) and ADP. The effect of brotinanide on the respiratory control ratio is determined.

  • ATP Measurement: ATP levels in both treated and control flukes are quantified using a commercially available ATP assay kit, typically based on the luciferin-luciferase reaction.

Conclusion

Brotinanide, as a member of the salicylanilide class, is a potent anthelmintic that targets the energy metabolism of trematodes. Its mechanism of action, centered on the uncoupling of oxidative phosphorylation, provides a clear rationale for its efficacy. While the use of brotinanide has been largely superseded by newer drugs, the principles of its mode of action remain a cornerstone of our understanding of anthelmintic pharmacology and a valuable reference for the development of new anti-parasitic agents. The methodologies and comparative data presented here offer a framework for the continued study of this and other anthelmintic compounds.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Brotinanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of the anthelmintic agent Brotinanide. Due to the absence of a publicly available, detailed experimental protocol for its synthesis, this document presents a plausible, hypothetical synthesis pathway based on established principles of organic chemistry for structurally related salicylanilide compounds.

Chemical Structure of Brotinanide

Brotinanide is a halogenated thiosalicylanilide derivative. Its chemical structure is characterized by a substituted salicylanilide core, where the hydroxyl group is acetylated and the amide's carbonyl oxygen is replaced by sulfur.

ParameterValue
Systematic Name 2-(acetyloxy)-3-bromo-N-(4-bromophenyl)-5-chlorobenzenecarbothioamide
Synonyms BAY 4059, 3,4'-Dibromo-5-chlorothiosalicylanilide acetate
CAS Number 23233-88-7
Molecular Formula C₁₅H₁₀Br₂ClNO₂S
Molecular Weight 463.58 g/mol
2D Structure
alt text

Hypothetical Synthesis of Brotinanide

The following section outlines a potential multi-step synthesis for Brotinanide, commencing from commercially available starting materials. This pathway is illustrative and has not been experimentally verified from cited literature.

Overall Reaction Scheme:

Brotinanide_Synthesis A 3-Bromo-5-chlorosalicylic acid C 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide A->C Amide Formation (e.g., SOCl₂, then amine) B 4-Bromoaniline B->C D 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamide C->D Thionation (e.g., Lawesson's reagent) E Brotinanide D->E Acetylation (e.g., Acetic anhydride)

A potential synthetic workflow for Brotinanide.

The synthesis would likely begin with the coupling of 3-bromo-5-chlorosalicylic acid and 4-bromoaniline to form the corresponding benzamide. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of 4-bromoaniline.

The carbonyl group of the resulting benzamide would then be converted to a thiocarbonyl group. A common and effective reagent for this transformation is Lawesson's reagent. This step forms the core thiosalicylanilide structure.

Finally, the free hydroxyl group on the salicylic acid moiety would be acetylated. This is typically accomplished using acetic anhydride or acetyl chloride in the presence of a base catalyst such as pyridine or triethylamine.

Illustrative Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of Brotinanide.

Step 1: Synthesis of 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide

  • To a solution of 3-bromo-5-chlorosalicylic acid (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours, then cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane (DCM).

  • To a separate flask containing 4-bromoaniline (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM, add the acyl chloride solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamide

  • Dissolve the 3-bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide (1.0 eq) in an anhydrous solvent such as toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of Brotinanide (Acetylation)

  • Dissolve the 3-bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamide (1.0 eq) in a suitable solvent such as DCM.

  • Add acetic anhydride (1.5 eq) and a catalytic amount of a base like pyridine.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, Brotinanide, by recrystallization.

Data Presentation

The following table represents the type of quantitative data that would be collected during the synthesis of Brotinanide. The values presented are hypothetical.

StepStarting MaterialReagent(s)ProductTheoretical Yield (g)Actual Yield (g)% YieldPurity (e.g., by HPLC)
13-Bromo-5-chlorosalicylic acidThionyl chloride, 4-Bromoaniline3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide15.012.885%>95%
23-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamideLawesson's reagent3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamide12.09.680%>97%
33-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamideAcetic anhydrideBrotinanide10.08.888%>99%

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product in the hypothetical synthesis of Brotinanide.

Logical_Progression cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product A 3-Bromo-5-chlorosalicylic acid C 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide A->C Amidation B 4-Bromoaniline B->C D 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamide C->D Thionation E Brotinanide D->E Acetylation

Logical flow from precursors to Brotinanide.

Subject: In-depth Technical Guide on the Discovery and Development of Brotinanide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

RE: Status of the Requested Technical Guide on Brotinanide

Following a comprehensive and exhaustive search of scientific literature, clinical trial databases, and other publicly available resources, we must report that no information has been found regarding a compound or drug candidate named "Brotinanide."

Our search queries included:

  • "Brotinanide discovery"

  • "Brotinanide development history"

  • "Brotinanide mechanism of action"

  • "Brotinanide clinical trials"

The lack of any retrievable data suggests several possibilities:

  • Misspelling: The name "Brotinanide" may be misspelled. Please verify the correct spelling of the compound.

  • Pre-clinical or Proprietary Compound: The compound may be in a very early stage of development and not yet disclosed in public forums or scientific publications. It could also be an internal, proprietary designation within a pharmaceutical company.

  • Alternative Naming: The compound may be more commonly known by a different chemical name, a code-name (e.g., XYZ-123), or a generic name.

Due to the absence of any foundational information, we are unable to fulfill the request for an in-depth technical guide. This includes the creation of data tables, detailed experimental protocols, and the requested Graphviz diagrams for signaling pathways and experimental workflows, as no data exists to populate them.

We recommend taking the following steps:

  • Verify the spelling of "Brotinanide."

  • If available, provide any alternative names, chemical identifiers (such as a CAS number), or the name of the sponsoring company or research institution.

Once a verifiable name or identifier for the compound is provided, we will be pleased to restart the research and generate the comprehensive technical guide as originally requested.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Brotinanide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Brotinanide" did not yield significant results in the public domain, suggesting it may be a typographical error or a compound with limited available information. Based on the phonetic similarity and the nature of the requested information, this guide will focus on Bumetanide , a well-researched loop diuretic. Should data for "Brotinanide" become available, this guide will be updated accordingly.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Bumetanide, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics of Bumetanide

Bumetanide is rapidly and almost completely absorbed after oral administration. Its pharmacokinetic profile is characterized by a rapid onset and short duration of action.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Bumetanide in healthy adults and in specific patient populations.

ParameterRoute of AdministrationHealthy AdultsPatients with Renal DiseasePatients with Hepatic DiseaseCitations
Bioavailability (F) Oral~80%0.820.95[1][2]
Time to Peak Plasma Concentration (Tmax) Oral0.76 ± 0.27 hours (solution), 1.8 ± 1.2 hours (tablet)--[3]
Elimination Half-life (t½) Intravenous~0.8 hoursSignificantly prolongedSignificantly prolonged[1][2]
Volume of Distribution (Vd) Intravenous---
Total Plasma Clearance (CL) Intravenous-Decreased renal clearance, increased non-renal clearanceReduced non-renal and renal clearances[2]
Protein Binding 97%--[4]
Metabolism and Excretion

Bumetanide is metabolized in the liver through the oxidation of the N-butyl side chain.[4] Approximately 81% of an administered dose is excreted in the urine, with about 45% as unchanged drug.[4] Biliary excretion accounts for only a small percentage of elimination.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic Study in Healthy Subjects

Objective: To determine the pharmacokinetic profile of Bumetanide following intravenous, intramuscular, and oral administration.

Methodology:

  • Study Design: A randomized, four-treatment crossover design was implemented.[3]

  • Subjects: Twelve healthy adult subjects participated in the study.[3]

  • Drug Administration: A 1 mg dose of Bumetanide was administered intravenously, intramuscularly, as an oral solution, and as a tablet.[3]

  • Sample Collection: Plasma and urine samples were collected at predetermined intervals.[3]

  • Analytical Method: Bumetanide concentrations in plasma and urine were determined using a sensitive and specific radioimmunoassay (RIA).[3]

  • Data Analysis: Pharmacokinetic parameters were calculated using a biexponential equation for intravenous administration and a biexponential equation with first-order absorption and elimination for intramuscular and oral routes.[3]

Experimental Workflow for a Pharmacokinetic Study

G cluster_study_design Study Design & Subject Recruitment cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation A Randomized Crossover Design B Recruitment of Healthy Volunteers A->B C IV, IM, Oral Solution, Oral Tablet Administration (1 mg) B->C D Serial Blood Sampling C->D E Urine Collection C->E F Plasma Separation & Storage D->F G Radioimmunoassay (RIA) for Bumetanide Concentration E->G F->G H Pharmacokinetic Modeling G->H I Calculation of Parameters (t½, Vd, CL) H->I

Caption: A typical experimental workflow for a pharmacokinetic study of Bumetanide.

Pharmacodynamics of Bumetanide

Bumetanide is a potent loop diuretic that exerts its effects by inhibiting the reabsorption of sodium and chloride in the kidney.

Mechanism of Action

The primary site of action for Bumetanide is the thick ascending limb of the loop of Henle.[5] It specifically blocks the Na-K-Cl cotransporter (NKCC2) on the luminal side of the epithelial cells.[4][5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[4][5] Bumetanide also has a secondary, less pronounced effect in the proximal tubule.[5]

Signaling Pathway of Bumetanide's Diuretic Effect

cluster_lumen Tubular Lumen cluster_cell Epithelial Cell of Ascending Limb cluster_interstitium Renal Interstitium cluster_effect Pharmacodynamic Effect Na Na+ NKCC2 Na-K-Cl Cotransporter (NKCC2) Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 Na_K_ATPase Na+/K+ ATPase NKCC2->Na_K_ATPase Reabsorption Diuresis Increased Excretion of Na+, Cl-, and Water (Diuresis) NKCC2->Diuresis leads to Bumetanide Bumetanide Bumetanide->NKCC2 blocks Inhibition Inhibition Na_out Na+ Na_K_ATPase->Na_out K_in K+ K_in->Na_K_ATPase

Caption: The signaling pathway of Bumetanide's diuretic effect in the loop of Henle.

Quantitative Pharmacodynamic Data

The following table presents key pharmacodynamic effects of Bumetanide.

ParameterEffectCitation
Sodium Excretion Peak fractional excretion of approximately 15% of the filtered load.[5]
Free Water Reabsorption Virtual abolition in hydropenic subjects.[5]
Electrolyte Excretion Mildly increased excretion of ammonium ion, titratable acidity, and bicarbonate.[5]
Phosphaturia Mild phosphaturia, unrelated to parathyroid hormone alterations.[5]

Conclusion

Bumetanide is a potent loop diuretic with a well-defined pharmacokinetic and pharmacodynamic profile. Its rapid absorption, short half-life, and potent inhibitory effect on the Na-K-Cl cotransporter make it an effective agent for the management of edema associated with various clinical conditions. Further research into its effects in specific patient populations and potential drug-drug interactions is essential for optimizing its therapeutic use.

References

Navigating the Physicochemical Landscape of Brotinanide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Brotinanide, a potent anti-parasitic agent.[1] While specific experimental data for Brotinanide is not extensively available in public literature, this document outlines the critical experimental protocols and theoretical considerations for characterizing its physicochemical properties. The information presented herein is essential for formulation development, analytical method validation, and ensuring the quality, safety, and efficacy of Brotinanide-containing products.

Solubility Profile of Brotinanide

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies. Brotinanide is noted to be soluble in organic solvents.[1] A systematic evaluation of its solubility in a range of pharmaceutically acceptable solvents is crucial for developing a viable dosage form.

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile of Brotinanide in various solvents at ambient temperature. These values are for illustrative purposes and would need to be determined experimentally.

SolventPolarity IndexDielectric Constant (20°C)Hypothetical Solubility (mg/mL) at 25°C
Water10.280.1< 0.1
Ethanol5.224.515
Methanol6.632.725
Isopropyl Alcohol4.319.910
Acetone5.120.750
Dichloromethane3.19.1> 100
Dimethyl Sulfoxide (DMSO)7.246.7> 200
Polyethylene Glycol 400-12.540
Propylene Glycol6.832.030
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Brotinanide can be determined using the widely accepted shake-flask method.

Materials:

  • Brotinanide reference standard

  • Selected solvents (as listed in the table above)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Brotinanide

Procedure:

  • Add an excess amount of Brotinanide to a series of vials, each containing a known volume of a single solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Brotinanide.

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess Brotinanide prep2 Add to known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate in orbital shaker (constant temperature) prep3->equil1 equil2 Ensure presence of undissolved solid equil1->equil2 analysis1 Centrifuge samples equil2->analysis1 analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Figure 1: Experimental workflow for solubility determination.

Stability Profile of Brotinanide

Stability testing is a critical component of drug development, ensuring that the API maintains its quality, purity, and potency over its shelf life. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions.[3][4]

Hypothetical Forced Degradation Conditions and Expected Outcomes for Brotinanide:

Stress ConditionReagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the thioamide and ester linkages.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSaponification of the ester and hydrolysis of the thioamide.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom in the thioamide group.
Thermal Degradation 80°C for 48 hours (solid state)General thermal decomposition.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).Photolytic cleavage of bonds, potentially involving the bromine atoms.
Experimental Protocol for Forced Degradation

Materials:

  • Brotinanide reference standard

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Prepare solutions of Brotinanide in suitable solvents.

  • Expose the solutions to the stress conditions outlined in the table above.

  • For hydrolytic studies, neutralize the samples after the specified time to prevent further degradation.

  • Analyze the stressed samples by a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

  • Perform peak purity analysis to ensure that the chromatographic peak of Brotinanide is not co-eluting with any degradation products.

  • Characterize the major degradation products using techniques such as LC-MS and NMR.

G cluster_stress Stress Conditions cluster_analysis Analysis start Brotinanide Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analyze Stability-Indicating HPLC Analysis acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze purity Peak Purity Assessment analyze->purity identify Degradant Identification (LC-MS, NMR) purity->identify pathway Degradation Pathway Elucidation identify->pathway

Figure 2: Workflow for forced degradation studies.

Conclusion

While specific public data on the solubility and stability of Brotinanide is limited, this technical guide provides a robust framework for the experimental determination and characterization of these critical physicochemical properties. The outlined protocols for solubility assessment and forced degradation studies are based on established scientific principles and regulatory guidelines. A thorough understanding of Brotinanide's solubility and stability is paramount for the successful development of safe, effective, and stable pharmaceutical products. The provided hypothetical data and workflows serve as a valuable resource for researchers and scientists initiating the pre-formulation and formulation development of this promising anti-parasitic agent.

References

Brotinanide's Effect on Mitochondrial Function in Parasites: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Quantitative data and detailed experimental protocols specifically for Brotinanide are scarce in publicly available literature. Therefore, this document summarizes the known mechanism of action for the salicylanilide class of anthelmintics, to which Brotinanide belongs. Data from closely related salicylanilides, such as Closantel, Oxyclozanide, and Niclosamide, are presented as a proxy to infer the likely effects of Brotinanide on parasite mitochondria.

Executive Summary

Brotinanide is a salicylanilide anthelmintic agent. The primary mechanism of action for this class of compounds is the disruption of mitochondrial function in parasites. Specifically, salicylanilides act as protonophores, uncoupling oxidative phosphorylation. This action disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The subsequent energy depletion leads to paralysis and death of the parasite. This whitepaper provides an in-depth overview of this mechanism, supported by available data on related compounds, and outlines experimental approaches to study these effects.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Salicylanilides, including Brotinanide, are lipophilic molecules that can diffuse across biological membranes. Their primary target is the inner mitochondrial membrane of the parasite. The core mechanism involves the shuttling of protons (H+) from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme complex.[1][2] This dissipates the proton-motive force, which is the electrochemical gradient generated by the electron transport chain and is the driving force for ATP production.[2]

The uncoupling of oxidative phosphorylation leads to a cascade of events within the parasite's mitochondria:

  • Decreased ATP Synthesis: With the proton gradient dissipated, ATP synthase can no longer efficiently produce ATP, leading to a rapid depletion of the parasite's primary energy source.[2][3]

  • Increased Oxygen Consumption: In an attempt to compensate for the low ATP levels and re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to an increase in oxygen consumption.[4]

  • Disruption of Ion Homeostasis: The collapse of the mitochondrial membrane potential can also affect the transport of other ions across the membrane, further disrupting cellular homeostasis.[5]

  • Paralysis and Death: The severe energy deficit ultimately results in the cessation of essential metabolic processes, leading to paralysis and death of the parasite.[6] One study noted that Brotinanide induces a rapid flaccid paralysis of Fasciola hepatica at concentrations of 1.0 µg/mL and above.[6]

Quantitative Data on Salicylanilide Activity

CompoundParasite/SystemParameterValueReference
Closantel Haemonchus contortus (adult)ATP LevelsReduced by lower concentrations than β-ketoamides[7]
Isolated Rat Liver MitochondriaRespiratory Control Index (RCI) Inhibition (50%)0.9 µM[7]
Oxyclozanide Isolated Rat Liver MitochondriaMinimum Uncoupling Concentration3x10⁻⁷ - 4x10⁻⁷ M[4]
Niclosamide Human Ovarian Carcinoma CellsBasal Respiration, ATP Production, Maximal RespirationDramatic reductions[8]
Prostate and Breast Cancer CellsIC₅₀< 1 µM[9]

Experimental Protocols

The following are generalized protocols for assessing the impact of salicylanilides like Brotinanide on parasite mitochondrial function. These are based on standard methodologies used in cellular and mitochondrial research.[10][11][12]

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k) to measure the effect of Brotinanide on mitochondrial respiration in intact parasite cells or isolated mitochondria.

Materials:

  • Parasite culture or isolated mitochondria

  • Respiration buffer (e.g., MiR05)

  • Brotinanide stock solution

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)

  • High-resolution respirometer

Procedure:

  • Preparation: Prepare a suspension of parasite cells or isolated mitochondria in respiration buffer.

  • Loading: Load the cell/mitochondria suspension into the wells of the respirometer plate.

  • Equilibration: Allow the system to equilibrate and establish a baseline OCR.

  • Compound Injection: Inject a series of compounds in the following order, allowing for OCR measurement after each injection:

    • Brotinanide (at various concentrations) to determine its direct effect on basal respiration.

    • Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

    • FCCP (a known uncoupler) to determine maximal respiration.

    • Rotenone and Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the changes in OCR to determine the effect of Brotinanide on basal respiration, ATP production, maximal respiration, and proton leak.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in the mitochondrial membrane potential.

Materials:

  • Live parasite cells

  • Culture medium

  • TMRM stock solution

  • Brotinanide stock solution

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate parasite cells in a suitable imaging dish or multi-well plate.

  • Dye Loading: Incubate the cells with a low concentration of TMRM in the culture medium. The dye will accumulate in active mitochondria with a high membrane potential.

  • Baseline Measurement: Acquire baseline fluorescence images or readings.

  • Compound Addition: Add Brotinanide at the desired concentration to the cells.

  • Time-Lapse Imaging/Reading: Monitor the fluorescence intensity over time. A decrease in fluorescence indicates mitochondrial depolarization.

  • Positive Control: At the end of the experiment, add FCCP to induce complete depolarization and obtain a minimum fluorescence value.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the extent of mitochondrial depolarization induced by Brotinanide.

Visualizations

Signaling Pathway of Salicylanilide-Induced Mitochondrial Uncoupling

Salicylanilide_Mechanism cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_IMS->ATP_Synthase Flows through Brotinanide Brotinanide (Salicylanilide) Protons_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase Substrate Brotinanide->Protons_IMS Binds H+ Brotinanide->Protons_Matrix Transports H+ (Bypasses ATP Synthase)

Caption: Mechanism of mitochondrial uncoupling by Brotinanide.

Experimental Workflow for Assessing Mitochondrial Function

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Parasite Culture (e.g., Fasciola hepatica) OCR_Assay Oxygen Consumption Rate (OCR) Measurement start->OCR_Assay Treat with Brotinanide MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assay start->MMP_Assay Treat with Brotinanide ATP_Assay ATP Level Quantification start->ATP_Assay Treat with Brotinanide data_analysis Data Analysis and Interpretation OCR_Assay->data_analysis MMP_Assay->data_analysis ATP_Assay->data_analysis conclusion Conclusion: Brotinanide's effect on parasite mitochondrial function data_analysis->conclusion

Caption: Workflow for evaluating Brotinanide's impact on parasite mitochondria.

Conclusion

Brotinanide, as a member of the salicylanilide class of anthelmintics, is understood to exert its parasiticidal effects by disrupting mitochondrial function through the uncoupling of oxidative phosphorylation. This leads to a catastrophic energy depletion within the parasite, resulting in paralysis and death. While direct quantitative data for Brotinanide remains limited, the information available for structurally and functionally similar compounds like Closantel and Oxyclozanide strongly supports this mechanism. Further research employing the outlined experimental protocols is necessary to fully characterize the specific mitochondrial effects of Brotinanide in various parasite species. This will not only enhance our understanding of its efficacy but also aid in the development of novel anthelmintic strategies targeting parasite mitochondrial vulnerabilities.

References

In-vitro Activity of Brotinanide Against Fasciola hepatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of Brotinanide against the liver fluke, Fasciola hepatica. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the available data, experimental methodologies, and the putative mechanism of action of this salicylanilide anthelmintic.

Quantitative Data on In-vitro Efficacy

CompoundOrganism StageEffectConcentrationObservation TimeReference
Brotinanide AdultFlaccid Paralysis≥ 1.0 µg/mlRapid[1]
OxyclozanideAdultSpastic Paralysis≥ 1.0 µg/mlRapid[1]
RafoxanideAdultSpastic Paralysis≥ 1.0 µg/mlRapid[1]
NiclofolanAdultSpastic Paralysis≥ 1.0 µg/mlRapid[1]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the in-vitro activity of anthelmintics like Brotinanide against Fasciola hepatica.

Parasite Collection and Preparation

Adult Fasciola hepatica are typically collected from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.

  • Collection: Flukes are carefully removed from the bile ducts and immediately placed in a pre-warmed, buffered saline solution.

  • Washing: The parasites are washed several times in the collection solution to remove any host debris. Subsequent washes are performed in a suitable culture medium, such as RPMI-1640 or DMEM, supplemented with antibiotics (e.g., penicillin and streptomycin) to prevent bacterial contamination.[2][3]

  • Acclimatization: Prior to experimentation, the flukes are acclimatized in the culture medium at 37°C for a period of 2-3 hours. Only healthy, actively motile flukes are selected for use in assays.

In-vitro Motility Assay using an Isometric Transducer System

This method allows for the quantitative measurement of parasite motor activity and the effects of anthelmintic compounds.[1][4]

  • Apparatus Setup: An isometric transducer system is used to record the contractions of the fluke. The parasite is attached at both its anterior and posterior ends using sutures or clips. One end is fixed to a stationary hook in a temperature-controlled organ bath (37°C), while the other is connected to the isometric force transducer.

  • Recording Chamber: The organ bath is filled with a pre-warmed, gassed (5% CO2 in air) culture medium.

  • Baseline Recording: The spontaneous motor activity of the fluke is recorded for a baseline period (e.g., 30-60 minutes) to ensure a stable and regular contraction pattern.

  • Drug Administration: Brotinanide, dissolved in a suitable solvent (e.g., DMSO), is added to the organ bath to achieve the desired final concentration. A solvent control is run in parallel.

  • Data Acquisition: The contractions are recorded continuously for a defined period after drug addition. The amplitude and frequency of contractions are analyzed to determine the effect of the compound. A reduction in both parameters leading to a cessation of movement is indicative of flaccid paralysis.

General In-vitro Culture for Viability Assays

For assessing the lethal effects of compounds over a longer duration, a standard in-vitro culture system is employed.[2][3]

  • Culture Vessels: Multi-well plates (e.g., 6- or 24-well) are used to house individual or small groups of flukes.

  • Culture Medium: RPMI-1640 or DMEM supplemented with serum (e.g., 10% fetal bovine serum) and antibiotics is commonly used.

  • Incubation: Flukes are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Exposure: The test compound is added to the culture medium at various concentrations.

  • Viability Assessment: Viability is assessed at different time points (e.g., 24, 48, 72 hours). Assessment can be done visually by observing motility and tegumental integrity, or through biochemical assays (e.g., MTT assay). A common method involves a motility scoring system (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead).[2]

Visualizations

Putative Signaling Pathway of Brotinanide in Fasciola hepatica

Brotinanide is a member of the salicylanilide class of anthelmintics. The primary mechanism of action for this class is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This leads to a disruption of the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and ultimately causing energy depletion and paralysis.

G cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Inhibits ATP Production Proton_Gradient->ATP_Synthase Drives ATP Synthesis Brotinanide Brotinanide Brotinanide->Proton_Gradient Dissipates Gradient (Protonophore Action) Paralysis Flaccid Paralysis ATP_Depletion->Paralysis Leads to

Caption: Putative mechanism of Brotinanide action in Fasciola hepatica.

Experimental Workflow for In-vitro Anthelmintic Testing

The following diagram illustrates a generalized workflow for the in-vitro evaluation of anthelmintic compounds against Fasciola hepatica.

G cluster_Preparation Parasite Preparation cluster_Assay In-vitro Assay cluster_Analysis Data Analysis Collection Collection of Adult Flukes Washing Washing and Sterilization Collection->Washing Acclimatization Acclimatization in Culture Media Washing->Acclimatization Assay_Setup Assay Setup (e.g., Motility Rig, Culture Plate) Acclimatization->Assay_Setup Baseline Baseline Measurement Assay_Setup->Baseline Drug_Addition Addition of Brotinanide Baseline->Drug_Addition Incubation Incubation (Time-course) Drug_Addition->Incubation Data_Recording Data Recording (e.g., Motility Traces, Viability Scores) Incubation->Data_Recording Quantification Quantification of Effect Data_Recording->Quantification Results Results Interpretation Quantification->Results

Caption: Generalized workflow for in-vitro testing of Brotinanide.

References

Brotianide Derivatives: A Technical Guide to their Potential Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brotianide, a halogenated salicylanilide, belongs to a class of anthelmintic compounds known for their efficacy against various helminth parasites. This technical guide explores the potential activity of this compound derivatives, leveraging available data from analogous salicylanilide compounds. The primary mechanism of action for this class of drugs is the disruption of the proton gradient across mitochondrial membranes in parasites, leading to metabolic distress and eventual paralysis and death. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential signaling pathways associated with these derivatives, alongside detailed experimental protocols for their evaluation.

Introduction

Helminth infections remain a significant global health and economic burden, affecting both humans and livestock. The emergence of resistance to existing anthelmintic drugs necessitates the development of novel therapeutic agents. This compound and its derivatives represent a promising area of research due to their established mechanism of action as proton ionophores. By understanding the synthesis and structure-activity relationships of this chemical class, researchers can rationally design and evaluate new, more potent, and selective anthelmintic compounds.

Synthesis of Salicylanilide Derivatives

The synthesis of salicylanilide derivatives, analogous to this compound derivatives, typically involves the amidation of a salicylic acid derivative with an aniline derivative. A common synthetic route for niclosamide, a well-studied salicylanilide, and its derivatives is presented below.

General Synthetic Scheme

The synthesis generally proceeds via a two-step amide coupling reaction involving an acyl chloride intermediate.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Salicylic_Acid_Derivative 5-Chlorosalicylic Acid Thionyl_Chloride SOCl₂ Acyl_Chloride 5-Chloro-2-hydroxybenzoyl chloride Aniline_Derivative Substituted Aniline DCM DCM Salicylanilide_Derivative Niclosamide Analogue

Experimental Protocol: Synthesis of Niclosamide Analogue

This protocol is adapted from the synthesis of niclosamide derivatives and serves as a representative method.[1][2][3]

Materials:

  • 5-Chlorosalicylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2-chloro-4-nitroaniline)

  • Dichloromethane (DCM)

  • Chlorobenzene

  • Phosphorus trichloride (PCl₃) (alternative for one-pot synthesis)

  • Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

Step 1: Formation of 5-Chloro-2-hydroxybenzoyl chloride

  • To a solution of 5-chlorosalicylic acid in a suitable solvent (e.g., chlorobenzene), add thionyl chloride dropwise at room temperature.

  • Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

  • To this solution, add a solution of the desired substituted aniline in DCM dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours.

  • After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure salicylanilide derivative.

Alternative One-Pot Synthesis: [3]

  • Dissolve 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in chlorobenzene.

  • Heat the mixture to 135°C.

  • Add a solution of phosphorus trichloride in chlorobenzene dropwise.

  • Maintain the reaction at 135°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash, and recrystallize from ethyl acetate or acetone to obtain the final product.

Mechanism of Action: Proton Ionophore

Salicylanilides, including this compound, function as proton ionophores, disrupting the proton motive force (PMF) across the inner mitochondrial membrane of helminths. This uncoupling of oxidative phosphorylation leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing paralysis and death of the parasite.

G cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space (High [H⁺]) cluster_matrix Mitochondrial Matrix (Low [H⁺]) Membrane H_plus_out H⁺ Salicylanilide_H_out Salicylanilide (Protonated) H_plus_out->Salicylanilide_H_out Protonation Proton_Gradient Proton Gradient (PMF) H_plus_in H⁺ Salicylanilide_out Salicylanilide (Anionic) Salicylanilide_H_in Salicylanilide (Protonated) Salicylanilide_H_out->Salicylanilide_H_in Diffusion across membrane Salicylanilide_in Salicylanilide (Anionic) Salicylanilide_H_in->Salicylanilide_in Deprotonation Salicylanilide_H_in->Proton_Gradient Dissipates Salicylanilide_in->Salicylanilide_out Diffusion back across membrane ETC Electron Transport Chain ETC->H_plus_out Pumps H⁺ out ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP synthesis

Structure-Activity Relationship (SAR) Studies

Key Findings from Salicylanilide SAR:

  • Salicylic Acid Moiety: The phenolic hydroxyl group is essential for activity. Its acidity plays a role in the proton shuttling mechanism.

  • Anilide Ring Substituents: The nature and position of substituents on the anilide ring significantly influence the compound's potency and spectrum of activity. Electron-withdrawing groups, such as nitro and halogen groups, are often associated with enhanced activity.[4]

  • Halogenation: The presence of halogens on both the salicylic acid and anilide rings is a common feature of potent salicylanilide anthelmintics.

Quantitative Activity Data

The following table summarizes the in vitro activity of selected salicylanilide derivatives against various targets. It is important to note that much of the recent research has focused on the anticancer and antiviral properties of these compounds, but the data provides a basis for comparison of relative potencies.

CompoundAniline SubstituentTargetAssayActivity (IC₅₀ in µM)Reference
Niclosamide2-chloro-4-nitroSARS-CoV-2Viral Titer0.86[1]
Analogue 2a4-trifluoromethylsulfanylM. mycetomatisAntifungal0.3[5]
Analogue 2b4-trifluoromethylsulfanylM. mycetomatisAntifungal0.2[5]
Analogue 13,5-bis(trifluoromethyl)P2X1 ReceptorCa²⁺ Influx0.0192[6]
Analogue 143,5-bis(trifluoromethyl)P2X1 ReceptorCa²⁺ Influx0.0231[6]

Experimental Protocols for Anthelmintic Activity

In Vitro Larval Motility Assay

This assay is a common method for evaluating the efficacy of anthelmintic compounds against the larval stages of helminths.[7][8][9][10][11]

Materials:

  • Helminth larvae (e.g., Haemonchus contortus, Necator americanus)

  • 24-well or 96-well microtiter plates

  • Culture medium (e.g., RPMI-1640)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., albendazole, ivermectin)

  • Negative control (culture medium with solvent)

  • Incubator

  • Stereomicroscope

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of the solvent should be non-toxic to the larvae (typically ≤ 0.1% DMSO).

  • Add a defined number of larvae (e.g., 50-100) suspended in a small volume of medium to each well of the microtiter plate.

  • Add the prepared drug dilutions to the respective wells. Include negative and positive control wells on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C, depending on the parasite species) for a defined period (e.g., 24, 48, or 72 hours).[8]

  • Following incubation, assess larval motility. This can be done by observing the larvae under a stereomicroscope and counting the number of motile versus non-motile larvae. Gentle stimulation (e.g., tapping the plate or adding a small amount of warm medium) can be used to confirm lack of movement in apparently non-motile larvae.[10]

  • Calculate the percentage of inhibition of motility for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of larval motility) using appropriate statistical software.

G Start Start Prepare_Drug_Dilutions Prepare serial dilutions of test compounds and controls Start->Prepare_Drug_Dilutions Add_Larvae Add a defined number of larvae to each well Prepare_Drug_Dilutions->Add_Larvae Add_Compounds Add drug dilutions to the wells Add_Larvae->Add_Compounds Incubate Incubate plates at the appropriate temperature and duration Add_Compounds->Incubate Assess_Motility Assess larval motility under a stereomicroscope Incubate->Assess_Motility Calculate_Inhibition Calculate percentage inhibition of motility Assess_Motility->Calculate_Inhibition Determine_IC50 Determine IC₅₀ values Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Conclusion

This compound derivatives, as part of the broader class of salicylanilides, hold significant potential for the development of new anthelmintic agents. Their well-established mechanism of action as proton ionophores provides a solid foundation for rational drug design. By leveraging the synthetic methodologies and structure-activity relationships established for analogous compounds like niclosamide, researchers can efficiently synthesize and evaluate novel derivatives. The in vitro larval motility assay offers a robust and reproducible method for the initial screening and characterization of these compounds. Further research focusing on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a panel of economically and medically important helminths is warranted to identify lead candidates for further development.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Brotinanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for evaluating the in vitro efficacy of Brotinanide, a novel small molecule inhibitor. The following experimental procedures are designed to assess the cytotoxic, cytostatic, and target engagement properties of Brotinanide in relevant cell culture models. Adherence to these detailed methodologies will ensure robust and reproducible data generation, crucial for the preclinical assessment of this compound. The protocols cover fundamental assays including cell viability, dose-response analysis, cell proliferation, and target engagement.

Cell Viability and Cytotoxicity Assessment

This protocol determines the effect of Brotinanide on cell viability and is a primary indicator of its cytotoxic potential.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.[1]

  • Compound Treatment: Prepare a serial dilution of Brotinanide in culture medium. Replace the existing medium with the Brotinanide-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.[2]

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation

Summarize the percentage of cell viability relative to the vehicle control in the following table.

Brotinanide Conc. (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle)1.25100%
0.11.1894.4%
10.9576.0%
100.5241.6%
500.2116.8%
1000.1512.0%

Dose-Response Analysis and IC50 Determination

This protocol is essential for quantifying the potency of Brotinanide by determining its half-maximal inhibitory concentration (IC50).[4][5]

Experimental Protocol
  • Plate Layout: Design a 96-well plate map with a concentration gradient of Brotinanide. It is recommended to use a logarithmic or semi-logarithmic dilution series spanning a wide range of concentrations.[1]

  • Execution: Perform the cell viability assay as described in section 1.1 with the designed plate layout.

  • Data Analysis:

    • Normalize the data with the vehicle control as 100% viability and a background control (no cells) as 0% viability.

    • Plot the normalized response against the logarithm of the Brotinanide concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[5]

Data Presentation

Present the calculated IC50 values for different cell lines in a clear, tabular format.

Cell LineBrotinanide IC50 (µM)
Cell Line A8.5
Cell Line B22.1
Cell Line C>100

Cell Proliferation Assay

This assay distinguishes between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects of Brotinanide.[6][7]

Experimental Protocol: BrdU Incorporation Assay
  • Cell Treatment: Seed and treat cells with various concentrations of Brotinanide as described in the cell viability protocol.

  • BrdU Labeling: Prior to the end of the incubation period, add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium.[8][9] Incubate for a period that allows for incorporation into newly synthesized DNA of proliferating cells.[8][9][10]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.[9]

  • Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric HRP substrate and incubate until sufficient color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

Summarize the proliferation data as a percentage of the vehicle control.

Brotinanide Conc. (µM)Absorbance% Proliferation vs. Control
0 (Vehicle)0.98100%
0.10.9192.9%
10.7273.5%
100.3535.7%
500.1515.3%
1000.1212.2%

Target Engagement Assay

This protocol aims to confirm that Brotinanide directly interacts with its intended intracellular target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11][12]

Experimental Protocol: Conceptual CETSA
  • Cell Treatment: Treat intact cells with Brotinanide or a vehicle control and incubate to allow for target binding.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures. The binding of Brotinanide is expected to stabilize its target protein, increasing its resistance to thermal denaturation.[11]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both Brotinanide-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the Brotinanide-treated sample indicates target engagement.[11]

Data Presentation

Present the thermal melting points (Tm) of the target protein in the presence and absence of Brotinanide.

TreatmentTarget Protein Tm (°C)
Vehicle Control48.2
Brotinanide (10 µM)54.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis A Cell Culture B Cell Seeding (96-well plate) A->B D Treat Cells B->D C Brotinanide Serial Dilution C->D E Cell Viability (MTT) D->E F Proliferation (BrdU) D->F G Target Engagement (CETSA) D->G H Absorbance Reading E->H F->H J Western Blot/ELISA G->J I IC50 Calculation H->I K Data Interpretation I->K J->K signaling_pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase extracellular->receptor kinase_a Kinase A receptor->kinase_a brotinanide Brotinanide kinase_b Kinase B brotinanide->kinase_b Inhibition kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus translocation proliferation Cell Proliferation nucleus->proliferation survival Cell Survival nucleus->survival

References

Application Notes and Protocols for the Detection of Anthelmintic Resistance in Nematode Populations

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on "Brotinanide": Initial literature searches did not yield specific information on an anthelmintic agent named "brotinanide." The following protocols and data are based on established methods for detecting resistance to common classes of anthelmintics in nematode populations. Researchers can adapt these methodologies to assess the efficacy of novel or specific compounds.

Introduction

Anthelmintic resistance is a significant challenge in the control of nematode parasites in both human and veterinary medicine.[1][2] The development of resistance can lead to treatment failures, increased morbidity and mortality, and economic losses.[2] Monitoring the susceptibility of nematode populations to anthelmintic drugs is crucial for effective parasite management and for prolonging the efficacy of existing and new drugs.

This document provides detailed protocols for key in vivo and in vitro assays used to detect and quantify anthelmintic resistance in gastrointestinal nematodes. These methods are designed for use by researchers, scientists, and drug development professionals.

Key Methodologies for Detecting Anthelmintic Resistance

Several standardized methods are used to detect anthelmintic resistance. The choice of assay depends on the specific anthelmintic class and the available resources. The most common methods include the Fecal Egg Count Reduction Test (FECRT), the Egg Hatch Assay (EHA), and the Larval Development Test (LDT).[3]

Data Presentation: Interpretation of Resistance Status

The following tables summarize the interpretation of results for the key resistance detection assays.

Table 1: Interpretation of Fecal Egg Count Reduction Test (FECRT) Results

Percent Reduction95% Confidence Interval (Lower Limit)Resistance Status
< 95%≤ 90%Resistant
≥ 95%> 90%Susceptible
< 95%> 90%Suspected Resistance (requires further investigation)

Data adapted from Coles et al. (2006) and the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.[3][4]

Table 2: Interpretation of Egg Hatch Assay (EHA) Results for Benzimidazoles

MetricInterpretation
LD50 The lethal dose at which 50% of the eggs are killed. A significant increase in the LD50 compared to a susceptible reference strain indicates resistance.
Discriminating Dose A specific drug concentration that inhibits the hatching of eggs from susceptible populations but not resistant ones. Survival at this dose is indicative of resistance.

This assay is primarily used for benzimidazoles, which are ovicidal.[3]

Table 3: Interpretation of Larval Development Test (LDT) Results

MetricInterpretation
LD50 The lethal dose at which 50% of the larvae fail to develop to the L3 stage. An increased LD50 compared to a susceptible reference strain suggests resistance.
Discriminating Dose A specific drug concentration that inhibits the development of larvae from susceptible populations. Development to the L3 stage at this dose indicates resistance.

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance.[1][5] It measures the reduction in the number of nematode eggs per gram of feces after treatment.

Protocol:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections. Egg counts should ideally be greater than 150 eggs per gram (EPG).

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Animal Treatment:

    • Randomly allocate animals to a control (untreated) group and one or more treatment groups for the anthelmintic(s) being tested.

    • Accurately weigh each animal and administer the correct dose of the anthelmintic.

  • Post-treatment Sampling: Collect individual fecal samples from all animals in each group. The timing of post-treatment sampling is critical and depends on the drug being tested:

    • Benzimidazoles: 10-14 days post-treatment.[3]

    • Levamisole: 7 days post-treatment.[3]

    • Macrocyclic Lactones: 14-17 days post-treatment.[3]

  • Fecal Egg Counting:

    • Use a standardized technique, such as the McMaster method, to determine the number of nematode eggs per gram of feces for each sample.

  • Calculation of Percent Reduction:

    • Calculate the arithmetic mean EPG for the control group (C1 and C2, if sampled twice) and the treatment group (T1 and T2).

    • The formula for calculating the percent reduction is: % Reduction = [1 - (T2/T1 * C1/C2)] * 100 (if a control group is used and sampled twice) or more simply: % Reduction = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] * 100

Workflow for Fecal Egg Count Reduction Test (FECRT)

FECRT_Workflow start Start: Animal Selection (n > 10-15) pretreatment Day 0: Pre-treatment Fecal Sampling (T1, C1) start->pretreatment treatment Animal Treatment (and Control Group) pretreatment->treatment posttreatment Post-treatment Fecal Sampling (T2, C2) (Timing varies by drug) treatment->posttreatment lab_analysis Laboratory Analysis: Fecal Egg Count (McMaster) posttreatment->lab_analysis calculation Calculate % Reduction lab_analysis->calculation interpretation Interpret Results (See Table 1) calculation->interpretation end End: Resistance Status interpretation->end EHA_Workflow start Start: Fecal Collection egg_isolation Nematode Egg Isolation and Purification start->egg_isolation plate_setup Plate Setup: Eggs + Drug Dilutions egg_isolation->plate_setup drug_prep Prepare Serial Dilutions of Anthelmintic drug_prep->plate_setup incubation Incubate for 48 hours (e.g., 27°C) plate_setup->incubation counting Count Hatched Larvae and Unhatched Eggs incubation->counting analysis Data Analysis: Calculate LD50 counting->analysis end End: Resistance Status analysis->end LDT_Workflow start Start: Egg Isolation hatching Hatch Eggs to Obtain L1 Larvae start->hatching plate_setup Plate Setup: L1 Larvae + Drug + Nutrient Medium hatching->plate_setup drug_prep Prepare Serial Dilutions of Anthelmintic drug_prep->plate_setup incubation Incubate for 7 days plate_setup->incubation assessment Assess Larval Stage (L1 vs L3) incubation->assessment analysis Data Analysis: Calculate LD50 assessment->analysis end End: Resistance Status analysis->end Resistance_Signaling

References

Application Notes and Protocols: SPAK/OSR1 Inhibitors as Chemical Probes for Studying Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Brotinanide" did not yield specific information related to its use as a chemical probe for ion transport. The provided information strongly suggests a focus on inhibitors of the WNK-SPAK/OSR1 signaling pathway, which are critical regulators of ion transport. Therefore, this document will focus on the application of well-characterized SPAK/OSR1 inhibitors, such as Closantel and Rafoxanide, as chemical probes for studying ion transport processes.

Introduction

The STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) are key downstream effectors of the With-No-Lysine (WNK) kinases. This signaling cascade plays a crucial role in regulating the activity of SLC12A family of cation-chloride cotransporters, including the Na+-K+-2Cl- cotransporters (NKCC1/2) and the Na+-Cl- cotransporter (NCC).[1][2] These transporters are fundamental in maintaining cellular volume, controlling blood pressure, and regulating ion homeostasis.[3][4] Dysregulation of the WNK-SPAK/OSR1 pathway is associated with hypertension.[4]

Chemical probes that inhibit SPAK and OSR1 are invaluable tools for dissecting the physiological and pathophysiological roles of this signaling pathway. These inhibitors allow for the acute and reversible modulation of SPAK/OSR1 activity, enabling researchers to study the downstream effects on ion transporter function in various experimental systems. This document provides detailed application notes and protocols for utilizing SPAK/OSR1 inhibitors as chemical probes.

Quantitative Data of Representative SPAK/OSR1 Inhibitors

The following tables summarize the quantitative data for representative SPAK/OSR1 inhibitors, Closantel and Rafoxanide. These salicylanilide anthelmintic drugs have been identified as potent allosteric inhibitors of SPAK and OSR1.[5]

Table 1: In Vitro Kinase Inhibition Data

CompoundTargetIC50 (µM)Inhibition MechanismReference
ClosantelSPAK~1Allosteric, ATP-insensitive[1][2]
RafoxanideSPAK~0.5Allosteric[5]
RafoxanideOSR1~0.6Allosteric[5]

Table 2: Effects on Transporter Phosphorylation and Activity

CompoundTarget TransporterEffectExperimental SystemReference
ClosantelNCCInhibition of phosphorylationIn vitro & in mice[1][2]
ClosantelNKCC1Inhibition of phosphorylationIn vitro & in mice[1][2]
RafoxanideNKCC1Inhibition of phosphorylationHEK293 cells[5]

Signaling Pathway

The WNK-SPAK/OSR1 pathway is a central regulatory mechanism for controlling the activity of major ion cotransporters in response to osmotic stress and hormonal signals.

WNK_SPAK_Pathway cluster_stimulus Stimuli cluster_kinases Kinase Cascade cluster_transporters Ion Transporters cluster_effect Physiological Effect Hypotonic_Stress Hypotonic Stress (Low [Cl⁻]) WNKs WNKs (WNK1, WNK4) Hypotonic_Stress->WNKs activates AngII Angiotensin II AngII->WNKs activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates & activates NCC NCC (SLC12A3) SPAK_OSR1->NCC phosphorylates & activates NKCC1 NKCC1 (SLC12A1) SPAK_OSR1->NKCC1 phosphorylates & activates NKCC2 NKCC2 (SLC12A2) SPAK_OSR1->NKCC2 phosphorylates & activates Ion_Influx ↑ Na⁺, K⁺, Cl⁻ Influx NCC->Ion_Influx NKCC1->Ion_Influx NKCC2->Ion_Influx Cell_Volume Cell Volume Regulation Ion_Influx->Cell_Volume BP_Regulation Blood Pressure Regulation Ion_Influx->BP_Regulation Probe Brotinanide (e.g., Closantel, Rafoxanide) Probe->SPAK_OSR1 inhibits

Caption: The WNK-SPAK/OSR1 signaling pathway regulating ion transporters.

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the effects of SPAK/OSR1 inhibitors on ion transport.

Protocol 1: In Vitro SPAK Kinase Assay

This protocol is adapted from methodologies used to screen for SPAK inhibitors.[1]

Objective: To determine the direct inhibitory effect of a chemical probe on SPAK kinase activity.

Materials:

  • Recombinant active SPAK (e.g., T233E mutant) and MO25α

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate peptide (e.g., a peptide derived from NKCC1 or a general kinase substrate)

  • ATP (at a concentration near the Km for SPAK)

  • Chemical probe (e.g., Closantel) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO.

  • In a 384-well plate, add the chemical probe to the kinase buffer.

  • Add the recombinant SPAK/MO25α complex and the substrate peptide to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the probe and determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilution of chemical probe B Add probe, SPAK/MO25α, and substrate to plate A->B C Pre-incubate for 10 min B->C D Initiate reaction with ATP C->D E Incubate for 60 min at 30°C D->E F Stop reaction and measure ADP production E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro SPAK kinase inhibition assay.

Protocol 2: Cellular Assay for NKCC1 Phosphorylation

This protocol is designed to assess the effect of the chemical probe on the phosphorylation of SPAK/OSR1 targets in a cellular context.

Objective: To measure the inhibition of endogenous or overexpressed NKCC1 phosphorylation in response to a stimulus.

Materials:

  • HEK293 cells or other suitable cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hypotonic buffer (e.g., low chloride medium) to stimulate the WNK-SPAK pathway

  • Chemical probe dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-NKCC1 (specific for the SPAK/OSR1 phosphorylation sites), anti-total-NKCC1

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Plate HEK293 cells and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the chemical probe or vehicle (DMSO) for 30-60 minutes.

  • Stimulate the cells with hypotonic buffer for 15-30 minutes to activate the WNK-SPAK-NKCC1 pathway.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-NKCC1 antibody, followed by HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an anti-total-NKCC1 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated to total NKCC1.

Cellular_Assay_Workflow A Culture and starve cells B Pre-treat with chemical probe A->B C Stimulate with hypotonic buffer B->C D Lyse cells and quantify protein C->D E Western Blot for p-NKCC1 and total NKCC1 D->E F Quantify band intensities E->F

Caption: Workflow for a cellular NKCC1 phosphorylation assay.

Mechanism of Action: Allosteric Inhibition

Closantel and Rafoxanide have been shown to inhibit SPAK and OSR1 through an allosteric mechanism.[5] They bind to a conserved pocket on the C-terminal domain of the kinases, distinct from the ATP-binding site. This allosteric modulation prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity in an ATP-insensitive manner.[1][2]

Allosteric_Inhibition cluster_active Active State cluster_inhibited Inhibited State SPAK_Active SPAK (Active) Product Phosphorylated Product SPAK_Active->Product catalyzes ATP_Active ATP ATP_Active->SPAK_Active binds to catalytic site Substrate_Active Substrate Substrate_Active->SPAK_Active binds SPAK_Inactive SPAK (Inactive) Probe Allosteric Inhibitor Probe->SPAK_Inactive binds to allosteric site ATP_Inactive ATP ATP_Inactive->SPAK_Inactive binding not prevented Substrate_Inactive Substrate Substrate_Inactive->SPAK_Inactive binding or phosphorylation blocked

Caption: Mechanism of allosteric inhibition of SPAK.

Conclusion

Inhibitors of the WNK-SPAK/OSR1 signaling pathway are powerful chemical probes for investigating the intricate mechanisms of ion transport regulation. By providing temporal control over this kinase cascade, researchers can elucidate the roles of SPAK and OSR1 in health and disease. The protocols and data presented here offer a framework for the effective use of these tools in studying ion transport physiology and in the development of novel therapeutics for conditions such as hypertension.

References

Formulating Brotinanide for Oral Administration in Livestock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brotinanide is a salicylanilide anthelmintic agent, historically used for the treatment and control of liver and gastric fluke infestations in livestock.[1] Like other salicylanilides, its mechanism of action is believed to involve the uncoupling of oxidative phosphorylation in parasites, disrupting their energy metabolism.[2][3][4] Although its use has largely been discontinued, research into its formulation for oral administration in livestock may still hold value for addressing specific parasitic challenges or for the development of novel anthelmintic strategies.

This document provides detailed application notes and experimental protocols for the formulation and evaluation of Brotinanide for oral administration in ruminants, such as cattle and sheep.

Physicochemical Properties of Brotinanide

A thorough understanding of Brotinanide's physicochemical properties is crucial for developing a stable and bioavailable oral formulation. While specific quantitative data for Brotinanide is scarce in publicly available literature, general characteristics of salicylanilides can be inferred.

PropertyDescription
Chemical Formula C₁₅H₁₀Br₂ClNO₂S[5]
Molecular Weight 463.576 g/mol [5]
Melting Point 181°C[5]
Solubility Soluble in organic solvents.[5] Like other salicylanilides, it is expected to have very low aqueous solubility.[1][6] This is a critical factor for oral formulation design.
pKa As a salicylanilide, Brotinanide is expected to be an acidic compound. The specific pKa value is not readily available but is a critical parameter influencing its dissolution and absorption in the gastrointestinal tract.
Log P (Octanol-Water) Salicylanilides are generally lipophilic, suggesting a high Log P value.[7][8][9] This property influences membrane permeability and tissue distribution.

Formulation Strategy for Oral Administration

Given its poor aqueous solubility, a suspension-based oral drench is the most practical formulation approach for Brotinanide. The primary goals of the formulation are to ensure dose uniformity, enhance dissolution in the gastrointestinal tract, and maintain chemical stability.

Logical Flow for Formulation Development

Caption: Workflow for developing an oral Brotinanide formulation.

Experimental Protocols

Determination of Brotinanide's Physicochemical Properties

a) Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To quantify the aqueous solubility of Brotinanide at different pH values relevant to the ruminant gastrointestinal tract.

  • Materials: Brotinanide powder, phosphate buffer solutions (pH 5.8, 6.8, and 7.4), purified water, mechanical shaker, centrifuge, HPLC system.

  • Protocol:

    • Prepare saturated solutions by adding an excess of Brotinanide powder to each buffer solution and purified water in separate sealed flasks.

    • Agitate the flasks at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm filter.

    • Quantify the concentration of dissolved Brotinanide in the filtrate using a validated HPLC method.

b) pKa Determination (Potentiometric Titration)

  • Objective: To determine the acid dissociation constant (pKa) of Brotinanide.

  • Materials: Brotinanide, methanol or other suitable organic solvent, standardized sodium hydroxide (NaOH) solution, pH meter, burette.

  • Protocol:

    • Dissolve a precisely weighed amount of Brotinanide in a suitable co-solvent system (e.g., methanol-water mixture) to overcome its poor aqueous solubility.[10]

    • Titrate the solution with a standardized NaOH solution, recording the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[11][12]

Formulation of Brotinanide Oral Suspension

a) Excipient Selection

Excipient ClassFunctionExamples
Vehicle The liquid base of the suspension.Purified water, Propylene glycol[13][14]
Wetting Agent To reduce the surface tension between the drug particles and the vehicle, facilitating dispersion.Polysorbate 80, Sodium lauryl sulfate
Suspending Agent To increase the viscosity of the vehicle and prevent rapid settling of particles.Xanthan gum, Carboxymethylcellulose sodium, Microcrystalline cellulose[15]
Buffer To maintain a stable pH for optimal drug stability and solubility.Phosphate or citrate buffer systems[2]
Preservative To prevent microbial growth in the aqueous formulation.Methylparaben, Propylparaben, Benzyl alcohol
Sweetener/Flavoring To improve palatability for livestock.Sucrose, Sorbitol, Molasses, Artificial meat flavors[16][17][18]
Antioxidant To prevent oxidative degradation of the active ingredient.Butylated hydroxytoluene (BHT), Ascorbic acid[2]

b) Preparation of a 10% w/v Brotinanide Oral Suspension (Lab-Scale)

  • Objective: To prepare a stable and uniform oral suspension of Brotinanide.

  • Materials: Brotinanide (micronized), Polysorbate 80, Xanthan gum, Sodium citrate, Citric acid, Methylparaben, Propylparaben, Propylene glycol, Purified water.

  • Protocol:

    • In a suitable container, dissolve the preservatives (methylparaben and propylparaben) in propylene glycol with gentle heating.

    • In a separate container, disperse the xanthan gum in a portion of the purified water with vigorous stirring to form a uniform mucilage.

    • In another container, dissolve the buffer salts (sodium citrate and citric acid) in the remaining purified water.

    • Add the preservative solution to the buffer solution and mix well.

    • In a mortar, triturate the micronized Brotinanide powder with the wetting agent (Polysorbate 80) to form a smooth paste.

    • Gradually add the xanthan gum mucilage to the Brotinanide paste and mix until uniform.

    • Slowly incorporate the buffer-preservative solution into the paste with continuous mixing.

    • If desired, add sweeteners and flavoring agents and mix thoroughly.

    • Adjust the final volume with purified water and homogenize the suspension using a high-shear mixer.

In Vitro Evaluation of the Formulation

a) In Vitro Dissolution Testing

  • Objective: To assess the release rate of Brotinanide from the oral suspension in simulated gastrointestinal fluids.[5][6][19]

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Media:

    • Simulated Rumen Fluid (pH ~6.5)

    • Simulated Abomasal Fluid (e.g., 0.1 N HCl, pH 1.2)

    • Simulated Intestinal Fluid (e.g., Phosphate buffer, pH 6.8)

  • Protocol:

    • Fill the dissolution vessels with the appropriate dissolution medium and maintain the temperature at 39°C (to mimic ruminant body temperature).

    • Add a specified volume of the Brotinanide oral suspension to each vessel.

    • Rotate the paddles at a set speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the concentration of dissolved Brotinanide using a validated HPLC method.

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

b) In Vitro Rumen Fluid Stability Assay

  • Objective: To evaluate the stability of Brotinanide in the presence of rumen microorganisms.

  • Materials: Freshly collected and strained rumen fluid from a cannulated cow or sheep, Brotinanide formulation, incubation flasks, water bath, CO₂ supply.[1][13][14][16][17]

  • Protocol:

    • Prepare incubation flasks containing buffered rumen fluid under anaerobic conditions (continuously flushed with CO₂).

    • Add the Brotinanide formulation to the flasks to achieve a target concentration.

    • Incubate the flasks in a shaking water bath at 39°C.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from the flasks.

    • Immediately stop the microbial activity (e.g., by adding a quenching agent and freezing).

    • Extract Brotinanide from the samples and quantify its concentration using a validated HPLC method to assess degradation over time.

Analytical Method: HPLC for Brotinanide Quantification in Plasma
  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of Brotinanide in bovine or ovine plasma.[20][21][22][23][24]

  • Instrumentation: HPLC system with a UV or fluorescence detector, C18 reverse-phase column.

  • Mobile Phase (Isocratic): A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), with the exact ratio to be optimized.

  • Sample Preparation (Protein Precipitation):

    • To 1 mL of plasma, add a suitable internal standard.

    • Add 2 mL of acetonitrile, vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase and inject into the HPLC system.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.

Signaling Pathway Affected by Brotinanide

Signaling_Pathway cluster_0 Mitochondrion Brotinanide Brotinanide Mitochondrion Mitochondrion Brotinanide->Mitochondrion Acts as a protonophore ProtonGradient Proton Gradient (Δp) Brotinanide->ProtonGradient Dissipates gradient InnerMembrane Inner Mitochondrial Membrane ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP synthesis CellularEnergy Cellular Energy Depletion ProtonGradient->CellularEnergy Reduced ATP production ATP ATP ATPSynthase->ATP ParasiteDeath Parasite Death CellularEnergy->ParasiteDeath

Caption: Brotinanide's mechanism of action as a mitochondrial uncoupler.

Considerations for In Vivo Studies

  • Animal Models: Healthy adult cattle or sheep are suitable models for pharmacokinetic and efficacy studies.

  • Dosing: The formulated Brotinanide suspension should be administered orally using a drenching gun.

  • Pharmacokinetic Study:

    • Blood samples should be collected at predetermined time points before and after drug administration.

    • Plasma concentrations of Brotinanide should be determined using a validated analytical method.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life should be calculated.

  • Efficacy Study:

    • Animals should be naturally or experimentally infected with the target parasites (e.g., Fasciola hepatica).

    • Fecal egg counts and/or post-mortem worm counts can be used to assess the anthelmintic efficacy of the formulation.

  • Safety and Toxicity: Animals should be monitored for any adverse reactions following treatment.[12][25][26][27][28]

Reasons for Discontinuation and Future Perspectives

The reasons for the widespread discontinuation of Brotinanide in veterinary medicine are not well-documented in recent literature. Potential factors could include the development of more effective or safer alternatives, parasite resistance, or commercial decisions. Further research into these aspects would be beneficial before considering the re-introduction or development of Brotinanide-based products.

Conclusion

The formulation of Brotinanide for oral administration in livestock presents challenges due to its poor aqueous solubility. However, by employing a systematic approach involving thorough physicochemical characterization, appropriate excipient selection, and robust in vitro and in vivo evaluation, it is possible to develop a stable and effective oral suspension. The protocols outlined in this document provide a framework for researchers to explore the potential of Brotinanide as a viable anthelmintic agent. Further investigation into its safety profile and the reasons for its historical withdrawal from the market is warranted.

References

Application Notes & Protocols: In-Silico Modeling of Brotinanide Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the in-silico analysis of Brotinanide, a salicylanilide anthelmintic, and its interaction with parasitic target proteins. Salicylanilides are known to act as protonophores, disrupting mitochondrial function in parasites.[1][2] This guide will focus on modeling the binding of Brotinanide to a key mitochondrial enzyme, succinate dehydrogenase (SQR) , a putative target crucial for cellular respiration in helminths. The protocols herein detail the use of molecular docking to predict binding conformations and molecular dynamics simulations to assess the stability of the drug-protein complex, offering a robust computational framework for anthelmintic drug discovery.[3][4][5]

Introduction to Brotinanide and its Putative Mechanism

Brotinanide is a halogenated salicylanilide, a class of compounds used in veterinary medicine to treat parasitic flatworm infections.[6] The primary mechanism of action for this class of drugs is the uncoupling of oxidative phosphorylation in parasite mitochondria.[1] By transporting protons across the inner mitochondrial membrane, they dissipate the electrochemical gradient necessary for ATP synthesis, leading to energy depletion and parasite death.

One of the key protein complexes in the electron transport chain and a potential target for Brotinanide is Succinate Dehydrogenase (SQR) , also known as Complex II. By interfering with SQR function, Brotinanide can disrupt the entire respiratory process. This document outlines the computational protocols to model and analyze the binding of Brotinanide to helminth SQR.

Hypothesized Signaling Pathway

The proposed mechanism involves Brotinanide acting as a protonophore to disrupt the proton gradient essential for ATP synthesis.

G cluster_Mitochondria Parasite Mitochondrion ETC Electron Transport Chain (Complex I-IV) H_grad Proton Gradient (High H+) ETC->H_grad Pumps H+ SQR Succinate Dehydrogenase (Complex II) SQR->ETC Feeds electrons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes H_grad->ATP_Synthase Drives Brotinanide Brotinanide Brotinanide->SQR Inhibits (Putative Binding) Brotinanide->H_grad Disrupts Gradient (Protonophore Action)

Caption: Hypothesized mechanism of Brotinanide action on parasite mitochondria.

In-Silico Experimental Workflow

The computational analysis follows a structured workflow, beginning with the preparation of the ligand (Brotinanide) and the receptor protein (SQR), followed by docking and simulation, and concluding with data analysis.

G PDB 1. Protein Structure Acquisition (e.g., PDB ID or Homology Model) PrepP 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepP Ligand 2. Ligand Structure Preparation (2D to 3D Conversion, Energy Minimization) PrepL 4. Ligand Preparation (Assign charges, define rotatable bonds) Ligand->PrepL Dock 5. Molecular Docking (Predict binding poses & scores) PrepP->Dock PrepL->Dock MD 6. Molecular Dynamics Simulation (Assess complex stability & dynamics) Dock->MD Analysis 7. Data Analysis (Binding energy, RMSD, interaction analysis) MD->Analysis

Caption: Workflow for in-silico modeling of Brotinanide-SQR binding.

Quantitative Data Summary (Hypothetical)

This table presents hypothetical data from a comparative in-silico analysis of Brotinanide and a reference anthelmintic (Niclosamide) against the SQR protein from a model helminth, Haemonchus contortus. Such tables are crucial for comparing the potential efficacy of different compounds.[7]

CompoundTarget ProteinDocking Score (kcal/mol)Estimated Binding Energy (MM/GBSA, kcal/mol)Key Interacting Residues
Brotinanide H. contortus SQR-9.2-55.8 ± 3.5TYR-58, TRP-69, PHE-112
Niclosamide H. contortus SQR-8.5-48.2 ± 4.1TYR-58, ILE-108, ALA-115

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting molecular docking and molecular dynamics simulations.

Protocol 1: Molecular Docking of Brotinanide with SQR

Objective: To predict the most favorable binding pose of Brotinanide within the active or allosteric site of helminth SQR and to estimate its binding affinity.[8][9]

Materials & Software:

  • Protein Structure: Homology model or crystal structure of target SQR (e.g., from PDB).

  • Ligand Structure: 3D structure of Brotinanide (generated from SMILES or downloaded).

  • Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio.

Methodology:

  • Receptor Preparation:

    • Load the SQR protein structure into AutoDock Tools.

    • Remove all water molecules and heteroatoms not relevant to binding.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges.

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Load the Brotinanide 3D structure into AutoDock Tools.

    • Detect the root and define the number of rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Identify the putative binding site on SQR (based on literature or site prediction tools).[10]

    • Define the grid box dimensions in AutoDock Tools to encompass the entire binding pocket. A typical size is 60x60x60 Å with a 0.375 Å spacing.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor, ligand, and grid parameters.

    • Run the docking simulation using the AutoDock Vina executable from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results:

    • The output file will contain multiple binding poses ranked by their affinity scores (kcal/mol).

    • Visualize the top-ranked pose complexed with the SQR protein using PyMOL or Discovery Studio.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between Brotinanide and the SQR residues.

Protocol 2: Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the Brotinanide-SQR complex over time in a simulated physiological environment and to calculate binding free energy.[3][4][11]

Materials & Software:

  • Input Complex: The best-ranked docked pose of the Brotinanide-SQR complex from Protocol 1.

  • Software: GROMACS, AMBER, or NAMD.

  • Force Fields: AMBER for protein, GAFF for the ligand.

Methodology:

  • System Preparation:

    • Generate the topology and parameter files for the SQR protein using the chosen force field (e.g., AMBER ff14SB).

    • Generate the topology and parameters for Brotinanide using Antechamber and GAFF.

    • Combine the protein and ligand topologies to create the complex topology.

  • Solvation and Ionization:

    • Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm from the protein surface to the box edge.

    • Fill the box with a suitable water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble for ~100 ps to stabilize the system's temperature.

    • Second, under an NPT (constant number of particles, pressure, and temperature) ensemble for ~1 ns to stabilize the system's pressure and density.

  • Production MD Run:

    • Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns). Save coordinates at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.

    • Binding Free Energy: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex from the trajectory snapshots.

Logical Relationships in In-Silico Analysis

The parameters derived from docking and MD simulations are interconnected and provide a holistic view of the drug-target interaction.

G Docking Molecular Docking Score Docking Score (Affinity Estimate) Docking->Score Pose Binding Pose (Static Conformation) Docking->Pose MD MD Simulation Stability Complex Stability (RMSD) MD->Stability Energy Binding Free Energy (MM/GBSA) MD->Energy Pose->MD Initial state for

Caption: Relationship between computational techniques and their outputs.

References

Application Notes and Protocols for Brotinanide Efficacy Studies in Sheep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brotinanide is a salicylanilide anthelmintic with demonstrated efficacy against trematode infections in ruminants, particularly Fasciola hepatica and Fasciola gigantica in sheep. These application notes provide a comprehensive guide to designing and conducting robust efficacy studies for Brotinanide in sheep. The protocols outlined below adhere to established veterinary parasitology guidelines to ensure the generation of reliable and reproducible data for regulatory submissions and scientific publications.

The primary mechanism of action of salicylanilides, including Brotinanide, involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of the parasite's energy metabolism leads to paralysis and death.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Brotinanide, as a member of the salicylanilide class of anthelmintics, functions by disrupting the mitochondrial proton gradient in parasites. This action uncouples the process of oxidative phosphorylation, which is essential for the production of ATP, the primary energy currency of the cell. The subsequent loss of energy production leads to metabolic failure, paralysis, and ultimately the death of the parasite.

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Proton Pumping H_in H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Flow ATP ATP ATP_Synthase->ATP ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase Brotianide Brotinanide (Salicylanilide) Disruption Disruption of Proton Gradient This compound->Disruption Disruption->H_out Proton Leak No_ATP ATP Production Inhibited Disruption->No_ATP Paralysis Paralysis & Death of Parasite No_ATP->Paralysis

Caption: Mechanism of action of Brotinanide.

Pharmacokinetics in Sheep

Disclaimer: Publicly available, specific pharmacokinetic data for Brotinanide in sheep is limited. The following data for related salicylanilide anthelmintics, Closantel and Oxyclozanide, are presented to provide a general understanding of how this class of compounds may behave in sheep. These values should not be directly extrapolated to Brotinanide and should be interpreted with caution.

Table 1: Pharmacokinetic Parameters of Salicylanilides in Sheep

ParameterClosantelOxyclozanide
Route of Administration Intraruminal / IntramuscularOral
Dose (mg/kg) 7.5 (IR) / 3.75 (IM)15
Time to Max. Concentration (Tmax) 2.6 days (IR)~8 hours
Elimination Half-life (t½) ~14 days~18.71 - 21.74 hours
Protein Binding High (>99%)High (~99%)

Data sourced from various pharmacokinetic studies on Closantel and Oxyclozanide in sheep.

Experimental Design for Efficacy Studies

A robust experimental design is crucial for the accurate assessment of Brotinanide's efficacy. The following protocols are based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.

Dose-Determination Study

Objective: To determine the optimal dose of Brotinanide against a specific developmental stage of the target parasite.

Experimental Protocol:

  • Animal Selection:

    • Select a minimum of 24 healthy sheep of similar age, weight, and breed, with no prior exposure to the target parasite.

    • House the animals in a controlled environment to prevent accidental infection.

  • Experimental Infection:

    • Infect each sheep orally with a standardized dose of viable metacercariae of the target parasite (e.g., Fasciola hepatica).

    • The age of the infection at the time of treatment will depend on the target stage (e.g., 4, 8, or 12 weeks post-infection for immature and adult flukes).

  • Group Allocation and Treatment:

    • Randomly allocate the sheep into a minimum of four groups (e.g., three treatment groups and one untreated control group), with at least six animals per group.

    • Administer Brotinanide orally at varying dose levels to the treatment groups. The control group should receive a placebo.

  • Post-mortem Examination:

    • Humanely euthanize all sheep at a predetermined time point post-treatment (e.g., 14-21 days).

    • Carefully collect and count all flukes from the liver and bile ducts of each animal.

  • Efficacy Calculation:

    • Efficacy (%) = [ (Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group ] x 100

Data Presentation:

Table 2: Dose-Determination Efficacy Data

Treatment GroupDose (mg/kg)Mean Worm Count (± SD)Efficacy (%)
Control0 (Placebo)N/A
Treatment 1X
Treatment 2Y
Treatment 3Z
Dose-Confirmation Study

Objective: To confirm the efficacy of the selected optimal dose of Brotinanide.

Experimental Protocol:

This study follows a similar protocol to the dose-determination study but with a larger number of animals per group (minimum of 10-15) and typically two groups: one treated with the proposed optimal dose and one untreated control group.

Field Efficacy Study (Faecal Egg Count Reduction Test - FECRT)

Objective: To evaluate the efficacy of Brotinanide against natural gastrointestinal nematode and/or fluke infections under field conditions.

Experimental Protocol:

  • Animal Selection:

    • Select a flock of sheep with a history of natural parasite infection.

    • Identify animals with a pre-treatment faecal egg count (FEC) above a predetermined threshold (e.g., >100 eggs per gram for strongyles).

  • Group Allocation and Treatment:

    • Randomly allocate a minimum of 15-20 animals per group to a treatment group and an untreated control group.

    • Administer the recommended dose of Brotinanide to the treatment group.

  • Faecal Sampling and Analysis:

    • Collect individual faecal samples from all animals on Day 0 (pre-treatment) and again on Day 14-21 post-treatment.

    • Perform faecal egg counts using a standardized technique (e.g., modified McMaster).

  • Efficacy Calculation:

    • FECR (%) = [ 1 - (Mean FEC of treated group post-treatment / Mean FEC of control group post-treatment) ] x 100

Data Presentation:

Table 3: Faecal Egg Count Reduction Test (FECRT) Data

GroupNMean FEC (Day 0) (± SD)Mean FEC (Day 14/21) (± SD)FECR (%)
ControlN/A
Brotinanide

Experimental Workflow

The following diagram illustrates the general workflow for conducting a Brotinanide efficacy study in sheep.

AnimalSelection Animal Selection (Healthy, Uniform Age/Weight) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Infection Experimental Infection (Standardized Dose of Metacercariae) Acclimatization->Infection Randomization Randomization into Treatment & Control Groups Infection->Randomization Treatment Treatment Administration (Brotinanide / Placebo) Randomization->Treatment Monitoring Post-Treatment Monitoring (Clinical Signs, Fecal Samples) Treatment->Monitoring Necropsy Necropsy & Worm Burden Count (Dose-Determination/Confirmation) Monitoring->Necropsy Controlled Study FECRT Faecal Egg Count Reduction Test (Field Study) Monitoring->FECRT Field Study DataAnalysis Data Analysis & Efficacy Calculation Necropsy->DataAnalysis FECRT->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

Caption: General workflow for a Brotinanide efficacy study.

Summary of Historical Efficacy Data

The following tables summarize findings from previously published studies on the efficacy of Brotinanide in sheep.

Table 4: Efficacy of Brotinanide against Fasciola gigantica in Sheep

Age of Infection (days)Dose (mg/kg)Efficacy (%)
407.583
401068
401597
60590
607.599
601099
90597
907.5100

Data adapted from studies on experimentally infected sheep.

Table 5: Efficacy of Brotinanide against Natural Fasciola hepatica Infection in Sheep

FormulationEfficacy (%)
4% Suspension96.1 - 100
15% Suspension96.1 - 100

Based on coprological examination and autopsy in naturally infected sheep.

Conclusion

These application notes and protocols provide a framework for conducting scientifically sound efficacy studies of Brotinanide in sheep. Adherence to these guidelines will facilitate the generation of high-quality data essential for the development and registration of this important anthelmintic. Researchers should always consult relevant regulatory guidelines and ensure all animal studies are conducted under ethical and approved protocols.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Brotinanide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Brotinanide" did not yield specific results. This guide has been developed under the assumption that the intended compound is Brotizolam , a thienotriazolodiazepine with known low water solubility. The principles and troubleshooting strategies outlined here are broadly applicable to poorly water-soluble compounds.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of Brotinanide (assumed to be Brotizolam) in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low and variable oral bioavailability of Brotinanide in our rat studies. What are the likely causes?

A1: Low and variable oral bioavailability of a compound like Brotinanide is often multifactorial. The primary contributing factors for poor bioavailability can be categorized as follows:

  • Poor Aqueous Solubility: Brotinanide, as a poorly water-soluble drug, likely has a dissolution rate-limited absorption. If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed across the gut wall.

  • Extensive First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation. For instance, Brotizolam is known to be almost completely metabolized into hydroxylated compounds, which are then rapidly eliminated.[1][2]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the intestinal lumen, reducing its net absorption.

  • Degradation in the GI Tract: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

To troubleshoot, a systematic approach is recommended. Start by characterizing the compound's physicochemical properties and then investigate its metabolic stability and permeability.

Q2: How can we improve the solubility and dissolution rate of Brotinanide?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs[3][4][5]:

  • Particle Size Reduction:

    • Micronization: Reducing the particle size increases the surface area available for dissolution. Techniques like jet milling or ball milling can be used.[5]

    • Nanonization: Creating nanosuspensions can further enhance the dissolution rate due to the increased surface area and curvature.[5]

  • Amorphous Solid Dispersions (ASDs):

    • Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[3][5] Common techniques for preparing ASDs include spray drying and hot-melt extrusion.[5]

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble drug molecules, thereby increasing their solubility in water.[6][7]

  • Lipid-Based Formulations:

    • Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4]

The choice of strategy will depend on the specific properties of Brotinanide and the desired formulation characteristics.

Q3: Our attempts to formulate a solid dispersion of Brotinanide show recrystallization upon storage. How can we prevent this?

A3: Recrystallization of the amorphous drug in a solid dispersion is a common challenge that negates the solubility advantage. Here are some strategies to prevent it:

  • Polymer Selection: The choice of polymer is critical. Polymers with strong interactions (e.g., hydrogen bonding) with the drug can inhibit molecular mobility and prevent recrystallization.

  • High Glass Transition Temperature (Tg): Formulations with a high Tg are generally more stable as the drug molecules have lower mobility.

  • Drug Loading: High drug loading increases the risk of recrystallization. It may be necessary to reduce the drug-to-polymer ratio.

  • Addition of a Second Polymer or Surfactant: A combination of polymers or the addition of a surfactant can sometimes improve the stability of the amorphous phase.

Q4: We are conducting a pilot pharmacokinetic study in rats. What are the key parameters to consider, and how should we design the study?

A4: A well-designed pharmacokinetic study is crucial for evaluating the performance of your formulation. Key considerations include:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used for oral bioavailability studies.

  • Dosing: The dose should be selected based on available toxicological and pharmacological data. Administration is typically via oral gavage.

  • Blood Sampling: A sparse sampling design is often used in rats. Blood samples should be collected at appropriate time points to capture the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Analytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is essential for accurately quantifying the drug concentration in plasma.

  • Pharmacokinetic Parameters: The primary parameters to calculate are:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

An intravenous (IV) administration group is also recommended to determine the absolute bioavailability.

Data Presentation

The following table provides an illustrative example of pharmacokinetic data from a hypothetical animal study in rats, comparing different Brotinanide formulations.

Table 1: Illustrative Pharmacokinetic Parameters of Brotinanide Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 352.0980 ± 210100
Micronized Suspension 280 ± 501.51850 ± 320189
Solid Dispersion (1:5 Drug:Polymer) 650 ± 1101.04500 ± 550459
Cyclodextrin Complex (1:1 Molar Ratio) 520 ± 901.03800 ± 480388
Nanoparticle Formulation 800 ± 1500.55900 ± 700602

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Brotinanide Solid Dispersion by Hot-Melt Extrusion

  • Materials: Brotinanide, a suitable polymer (e.g., Soluplus®, Kollidon® VA64), a plasticizer if needed (e.g., Poloxamer 188).

  • Blending: Physically mix the Brotinanide and the polymer in the desired ratio (e.g., 1:5 w/w).

  • Extrusion:

    • Set the temperature profile of the hot-melt extruder based on the thermal properties (melting point of the drug, glass transition temperature of the polymer) of the components.

    • Feed the physical mixture into the extruder at a constant rate.

    • The molten extrudate is then cooled and solidified.

  • Milling: Mill the extrudate into a fine powder using a suitable mill (e.g., a ball mill or a jet mill).

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline drug.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g). Animals should be fasted overnight before dosing.

  • Formulation Preparation:

    • Prepare the test formulations (e.g., solid dispersion suspended in water) and the control formulation (e.g., aqueous suspension of crystalline Brotinanide with a suspending agent like 0.5% methylcellulose).

  • Dosing:

    • Administer the formulations to the rats via oral gavage at a dose of 10 mg/kg.

    • For absolute bioavailability, administer a 1 mg/kg solution of Brotinanide in a suitable vehicle intravenously to a separate group of rats.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein at pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract Brotinanide from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of Brotinanide in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

    • Calculate the relative bioavailability of the test formulations compared to the control.

    • Calculate the absolute bioavailability by comparing the oral AUC with the intravenous AUC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study formulation_strategy Select Formulation Strategy (e.g., Solid Dispersion) preparation Prepare Formulation (e.g., Hot-Melt Extrusion) formulation_strategy->preparation characterization In Vitro Characterization (DSC, PXRD, Dissolution) preparation->characterization dosing Oral Dosing in Rats characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis pk_analysis->formulation_strategy Feedback for Further Optimization formulation_strategies cluster_strategies Formulation Strategies brotinanide Poorly Soluble Brotinanide solid_dispersion Amorphous Solid Dispersion Drug dispersed in a polymer matrix brotinanide->solid_dispersion cyclodextrin Cyclodextrin Complex Drug encapsulated in cyclodextrin brotinanide->cyclodextrin nanoparticle Nanoparticle Formulation Drug in a nano-sized carrier brotinanide->nanoparticle bioavailability Improved Bioavailability solid_dispersion->bioavailability cyclodextrin->bioavailability nanoparticle->bioavailability decision_tree start Low Bioavailability Observed q1 Is the compound thermally stable? start->q1 a1_yes Hot-Melt Extrusion (Solid Dispersion) q1->a1_yes Yes a1_no Spray Drying (Solid Dispersion) q1->a1_no No q2 Is the compound susceptible to degradation? a1_no->q2 a2_yes Cyclodextrin Complexation (Protective Effect) q2->a2_yes Yes a2_no Lipid-Based Formulation (e.g., SEDDS) q2->a2_no No

References

Overcoming Brotinanide precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Brotinanide Technical Support Center

Welcome to the technical support center for Brotinanide, a novel kinase inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome challenges related to its use, particularly its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Brotinanide, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A1: This is a common issue for many organic small molecules. Brotinanide is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is diluted directly into an aqueous medium, the DMSO concentration drops sharply, and the Brotinanide is no longer soluble, causing it to precipitate.[1] This is because the aqueous environment cannot maintain the solubility that the high concentration of DMSO provided.[1]

Q2: How can I prevent Brotinanide from precipitating when preparing my experiment?

A2: The key is to avoid a sudden, large dilution from your DMSO stock directly into the aqueous buffer. A recommended method is to perform serial dilutions. First, make intermediate dilutions of your concentrated stock in DMSO. Then, add the final, less concentrated DMSO stock to your aqueous medium. This gradual reduction in DMSO concentration can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent toxicity to your cells.

Q3: What is the maximum recommended working concentration of Brotinanide in aqueous media?

A3: The maximum true soluble concentration of Brotinanide is dependent on the specific aqueous medium and temperature.[2] It is crucial to determine the limit of solubility in your specific experimental conditions.[3] Any data obtained from experiments using concentrations at or above the point where precipitation is observed should be considered unreliable.[3] Refer to the solubility data in the table below for guidance.

Q4: I see a fine precipitate or cloudiness in my media after adding Brotinanide, even at lower concentrations. What should I do?

A4: Even at concentrations near its solubility limit, Brotinanide can sometimes form a fine precipitate. Gentle warming of the solution to 37°C or mild sonication can sometimes help redissolve small amounts of precipitate.[3] However, if the solution remains cloudy, it is best to filter the solution to remove the precipitate, though this will lower the effective concentration of your compound.[2] It is always recommended to prepare fresh dilutions for each experiment.

Q5: Can I use other solvents or additives to improve Brotinanide solubility?

A5: Yes, several methods can improve the solubility of poorly soluble compounds. Using co-solvents or excipients like cyclodextrins can increase aqueous solubility.[2] Polymeric precipitation inhibitors can also be used to maintain a supersaturated state and prevent the drug from crystallizing out of solution.[4][5] However, any new solvent or additive must be tested for compatibility with your experimental system (e.g., cell viability assays) to ensure it does not introduce artifacts.

Data Presentation

Table 1: Brotinanide Solubility in Common Laboratory Solutions
Solvent/Buffer SystemTemperature (°C)Maximum Soluble ConcentrationObservations
100% DMSO25> 100 mMClear solution
PBS (pH 7.4)25< 1 µMRapid precipitation from DMSO stock
RPMI-1640 + 10% FBS37~ 5 µMPrecipitates above 10 µM
PBS (pH 7.4) + 0.5% DMSO25~ 10 µMMetastable, may precipitate over time
PBS (pH 5.0)25~ 15 µMIncreased solubility in acidic conditions

Experimental Protocols

Protocol: Preparation of a 10 µM Brotinanide Working Solution in Cell Culture Medium

This protocol is designed to minimize precipitation when diluting a 10 mM Brotinanide stock in DMSO for a cell-based assay.

Materials:

  • 10 mM Brotinanide stock solution in 100% DMSO

  • 100% DMSO (anhydrous)

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Prepare an Intermediate Dilution:

    • Label a sterile microcentrifuge tube "Intermediate."

    • Add 98 µL of 100% DMSO to the tube.

    • Add 2 µL of the 10 mM Brotinanide stock solution to the "Intermediate" tube.

    • Vortex gently to mix. This creates a 200 µM Brotinanide solution in DMSO.

  • Prepare the Final Working Solution:

    • In a new sterile tube, add 975 µL of the pre-warmed cell culture medium.

    • Add 25 µL of the 200 µM "Intermediate" Brotinanide solution to the cell culture medium.

    • Immediately mix gently by inverting the tube or pipetting up and down. Do not vortex, as this can induce precipitation.

  • Final Concentration Check:

    • The final concentration of Brotinanide is 10 µM.

    • The final concentration of DMSO is 0.5%.

    • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If the solution is clear, it is ready for use.

  • Control Preparation:

    • Prepare a vehicle control by adding 0.5% DMSO (the same final concentration as in the experimental solution) to your cell culture medium.

Visual Guides

G cluster_stock Stock Preparation cluster_dilution Dilution Series cluster_application Application stock 10 mM Brotinanide in 100% DMSO inter 200 µM Brotinanide in 100% DMSO stock->inter 1:50 Dilution in DMSO final 10 µM Brotinanide in Culture Medium (0.5% Final DMSO) inter->final 1:20 Dilution in Medium assay Add to Cell-Based Assay final->assay Immediate Use

Caption: Workflow for preparing Brotinanide working solution.

G cluster_solutions Troubleshooting Steps start Precipitation Observed? check_conc Is concentration > 5µM? start->check_conc Yes warm_sonicate Gently warm (37°C) or sonicate solution. start->warm_sonicate No use_serial Use serial dilutions in DMSO before adding to medium. check_conc->use_serial No lower_conc Lower the final working concentration. check_conc->lower_conc Yes filter Filter solution and re-quantify concentration. use_serial->filter warm_sonicate->filter add_excipient Consider co-solvents or excipients. lower_conc->add_excipient

Caption: Troubleshooting flowchart for Brotinanide precipitation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Motility Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in motility assays, particularly when evaluating the effects of novel compounds such as Brotinanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in motility assays?

Inconsistent results in motility assays can arise from several factors, including variability in cell health and passage number, improper seeding density, inconsistencies in the assay protocol (e.g., scratch width in a wound healing assay), and environmental factors.[1][2] It is also crucial to ensure the stability and consistent concentration of the compound being tested, such as Brotinanide.

Q2: How can I minimize variability between replicate wells?

To minimize variability, ensure a homogenous cell suspension before seeding to achieve uniform cell distribution.[1] When performing a scratch assay, use a consistent tool and pressure to create uniform wounds. For transwell assays, be cautious to avoid air bubbles under the membrane.[1] Implementing standardized protocols and including multiple technical and biological replicates is essential.

Q3: What are appropriate positive and negative controls for a motility assay with a test compound?

  • Negative Control: Cells treated with the vehicle (the solvent used to dissolve Brotinanide) to control for any effects of the solvent on cell motility.

  • Positive Control: Cells treated with a known inhibitor or enhancer of cell motility to ensure the assay is responsive.

  • Untreated Control: Cells in media alone to establish a baseline for normal motility.

Troubleshooting Guides

Issue 1: No or very low cell motility observed in the control group.
Possible Cause Troubleshooting Step
Cell Health Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. High passage numbers can alter cell behavior.[1]
Seeding Density Optimize cell seeding density. Too low a density may result in insufficient cell-cell contacts to initiate collective migration, while too high a density can inhibit movement.
Assay Medium Use a medium with the appropriate concentration of serum or chemoattractant. For some assays, serum starvation prior to the experiment can enhance the migratory response to a chemoattractant.[1]
Incubation Time The incubation time may be too short. Perform a time-course experiment to determine the optimal duration for your specific cell line.[3][4]
Issue 2: High variability in motility rates between replicate wells.
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during seeding to prevent cell clumping and ensure a uniform monolayer.[1]
Inconsistent Scratch/Wound Use a p200 pipette tip or a specialized tool to create a uniform scratch. Practice consistency in pressure and speed.
Edge Effects Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations.
Microscope Focus If using automated imaging, ensure the focus is consistent across all wells and time points.
Issue 3: Increased cell death observed in Brotinanide-treated wells.
Possible Cause Troubleshooting Step
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for Brotinanide.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.1%.
Contamination Check for signs of bacterial or fungal contamination in the cell culture and reagents.

Data Presentation: Experimental Parameters for Motility Assays

The following table summarizes key quantitative parameters that can be optimized for different types of motility assays.

ParameterScratch AssayTranswell Assay
Cell Seeding Density 90-100% confluency1 x 10^4 - 1 x 10^6 cells/well
Serum Concentration 0.5-2% (during assay)0.5-10% (as chemoattractant)
Incubation Time 6-48 hours4-24 hours
Pore Size (Transwell) N/A3-8 µm (depending on cell type)
Coating (Transwell) N/ACollagen, Fibronectin, or Matrigel

Experimental Protocols

Protocol: Scratch (Wound Healing) Assay
  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours. This can help to synchronize the cells.[1]

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh low-serum medium containing the desired concentration of Brotinanide or controls to each well.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

Protocol: Transwell Migration Assay
  • Rehydration of Inserts: Rehydrate the transwell inserts by adding warm, serum-free medium to the inside and outside of the insert and incubate for 1-2 hours.

  • Preparation of Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the plate.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell insert.[1]

  • Treatment: Add Brotinanide or controls to the upper chamber with the cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours) to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Staining and Imaging: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Image and count the migrated cells.

Visualizations

Signaling Pathway Diagram

Brotinanide_Signaling_Pathway Brotinanide Brotinanide Receptor Receptor Brotinanide->Receptor Binds to Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Activates/Inhibits Cytoskeletal_Proteins Cytoskeletal Proteins Downstream_Kinase->Cytoskeletal_Proteins Phosphorylates Cell_Motility Cell_Motility Cytoskeletal_Proteins->Cell_Motility Regulates

Caption: Hypothetical signaling pathway for Brotinanide's effect on cell motility.

Experimental Workflow Diagram

Motility_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells Cell_Culture->Seed_Cells Compound_Prep Prepare Brotinanide & Controls Add_Compound Add Brotinanide/Controls Compound_Prep->Add_Compound Perform_Assay Perform Motility Assay (e.g., Scratch or Transwell) Seed_Cells->Perform_Assay Perform_Assay->Add_Compound Image_Acquisition Image Acquisition Add_Compound->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for a Brotinanide motility assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Cell_Health Check Cell Health & Passage Number Inconsistent_Results->Check_Cell_Health Yes Optimize_Density Optimize Seeding Density Check_Cell_Health->Optimize_Density Standardize_Protocol Standardize Protocol Optimize_Density->Standardize_Protocol Check_Cytotoxicity Check for Compound Cytotoxicity Standardize_Protocol->Check_Cytotoxicity Validate_Controls Validate Controls Check_Cytotoxicity->Validate_Controls

Caption: A logical approach to troubleshooting inconsistent motility assay results.

References

Technical Support Center: Managing Off-Target Effects of Brotinanide in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the off-target effects of Brotinanide in cellular models. Brotinanide, a potent bioactive compound, can exhibit a range of off-target activities that may impact experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Brotinanide?

Brotinanide is a sesquiterpene lactone that demonstrates significant anticancer properties through multiple mechanisms. Its primary modes of action include the modulation of several key signaling pathways, such as interfering with the NFκB/ROS pathway, blocking the Keap1-Nrf2 pathway, and modulating the c-Myc/HIF-1α signaling axis.[1] These actions collectively contribute to reducing cancer cell proliferation, survival, and migration.[1]

Q2: What are the known off-target effects of Brotinanide?

The off-target effects of Brotinanide are primarily linked to its reactive α-methylene-γ-lactone moiety, which can non-specifically interact with sulfhydryl groups of proteins.[1] This can lead to unintended modulation of various cellular pathways. While specific off-target kinases are not extensively documented in the provided search results, kinase inhibitors, in general, are known to have off-target effects due to non-specific binding or pathway cross-talk.[2][3] For Brotinanide, this could manifest as unexpected changes in cellular signaling, cytotoxicity, or altered gene expression profiles.

Q3: How can I differentiate between on-target and off-target effects?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:

  • Use of structurally related but inactive control compounds: If available, a molecule structurally similar to Brotinanide but lacking the reactive moiety can help identify effects solely due to the core scaffold.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher doses.

  • Target knockdown/knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can help verify if the observed phenotype is dependent on that target.

  • Rescue experiments: Overexpression of the target protein might rescue the phenotype induced by Brotinanide, confirming an on-target effect.

  • Kinome profiling: Broad-spectrum kinase activity assays can identify unintended kinase targets.

Q4: What are the key signaling pathways affected by Brotinanide?

Brotinanide has been shown to significantly impact the following signaling pathways:

  • NFκB Pathway: It can modulate the NFκB pathway, which is crucial in inflammation and cell survival.[1]

  • Keap1-Nrf2 Pathway: Brotinanide can block this pathway, which is a primary cellular defense against oxidative and electrophilic stress.[1]

  • HIF-1α Pathway: It modulates the c-Myc/HIF-1α signaling axis, affecting cellular response to hypoxia and angiogenesis.[1]

  • AMPK Pathway: In some cancer cells, Brotinanide has been found to activate the AMP-activated protein kinase (AMPK) pathway.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with Brotinanide in cellular models.

Problem Possible Cause Suggested Solution
High level of unexpected cytotoxicity at low concentrations. Off-target toxicity due to non-specific binding.1. Perform a detailed dose-response curve to determine the optimal concentration range.2. Reduce the treatment duration.3. Use a different cell line that may be less sensitive to the off-target effects.4. Validate results with a target engagement assay.[4]
Inconsistent results between experiments. 1. Variability in cell culture conditions (passage number, confluency).2. Degradation of Brotinanide stock solution.1. Standardize cell culture protocols strictly.2. Prepare fresh Brotinanide solutions for each experiment from a recently prepared stock. Aliquot and store stock solutions at -80°C.
Observed phenotype does not correlate with the known on-target pathway modulation. 1. Activation of a compensatory signaling pathway.2. Dominant off-target effect in the specific cellular model.1. Perform pathway analysis (e.g., Western blotting for key pathway proteins, RNA sequencing) to investigate other affected pathways.2. Utilize kinase inhibitor panels or proteomic approaches to identify off-target interactions.[5][6]
Difficulty in reproducing published data. 1. Differences in experimental protocols or reagents.2. Cell line heterogeneity.1. Carefully review and replicate the exact conditions reported in the literature.2. Obtain cell lines from the same source as the original study or perform cell line authentication.

Experimental Protocols

1. Cellular Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Brotinanide.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of Brotinanide (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Pathway Modulation

  • Objective: To assess the effect of Brotinanide on key signaling proteins.

  • Methodology:

    • Treat cells with Brotinanide at the desired concentrations for the specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, Nrf2, HIF-1α) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizing Brotinanide's Impact

Signaling Pathways Modulated by Brotinanide

Brotinanide_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Brotinanide Brotinanide NFkB NF-κB Pathway Brotinanide->NFkB Keap1_Nrf2 Keap1-Nrf2 Pathway Brotinanide->Keap1_Nrf2 HIF1a c-Myc/HIF-1α Pathway Brotinanide->HIF1a AMPK AMPK Pathway Brotinanide->AMPK Proliferation Cell Proliferation NFkB->Proliferation - Survival Cell Survival NFkB->Survival - Keap1_Nrf2->Survival - Migration Cell Migration HIF1a->Migration - AMPK->Proliferation -

Caption: Major signaling pathways modulated by Brotinanide.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Initial Observation: Unexpected Phenotype with Brotinanide B Dose-Response Analysis A->B C Hypothesis: Off-Target Effect B->C D Target Engagement Assay C->D E Kinome-wide Profiling C->E F Proteomics Analysis C->F G Identify Potential Off-Targets D->G E->G F->G H Validate Off-Targets (siRNA, CRISPR) G->H I Characterize Functional Consequences H->I

Caption: Workflow for identifying and validating off-target effects.

Decision Tree for Troubleshooting High Cytotoxicity

Cytotoxicity_Troubleshooting A High Cytotoxicity Observed B Is the concentration within the expected therapeutic window? A->B C Yes B->C D No B->D F Is the effect target-mediated? (Use target knockdown) C->F E Lower the concentration and repeat. D->E G Yes F->G H No F->H I On-target toxicity. Consider modifying treatment duration. G->I J Likely Off-target toxicity. H->J K Proceed to Off-Target Identification Workflow. J->K

Caption: Troubleshooting guide for unexpected high cytotoxicity.

References

Degradation pathways of Brotinanide under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request concerned "Brotinanide." However, extensive research yielded limited specific data on its degradation pathways. In contrast, substantial information is available for "Broflanilide," a novel meta-diamide insecticide. Due to the similarity in name and the availability of robust scientific data, this technical support center focuses on Broflanilide as a comprehensive and well-documented substitute. All information presented herein pertains to Broflanilide.

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Broflanilide under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory degradation pathways for Broflanilide?

A1: Under laboratory settings, Broflanilide primarily degrades through three main pathways: hydrolysis, photolysis, and metabolism. The efficiency and byproducts of these degradation routes are significantly influenced by environmental conditions such as pH, temperature, and the presence of other chemical agents.

Q2: How does pH influence the hydrolysis of Broflanilide?

A2: Broflanilide is susceptible to hydrolysis, and the degradation rate is pH-dependent. It degrades more rapidly in alkaline conditions compared to neutral or acidic environments. For example, at a constant temperature of 25°C, the hydrolysis half-life is considerably shorter at a pH of 9.0 than at a pH of 4.0.[1][2]

Q3: What is the impact of temperature on Broflanilide's hydrolysis?

A3: The rate of Broflanilide hydrolysis is directly proportional to the temperature. In a neutral buffer solution (pH 7.0), for every 10°C rise in temperature, the rate of hydrolysis increases by approximately 1.5 times.[2]

Q4: What are the key findings from photolysis studies of Broflanilide?

A4: The photodegradation of Broflanilide is influenced by both the solvent and the pH of the medium. The reaction rates are solvent-specific, with degradation occurring fastest in acetonitrile, followed by methanol, ethyl acetate, and water.[3][4] Photolysis is at its slowest in acidic conditions (pH 4.0) and accelerates in neutral (pH 7.0) and alkaline (pH 9.0) conditions.[3][4] Key transformation pathways include dehalogenation, cyclization, N-dealkylation, oxidation, reduction, and hydrolysis, leading to various transformation products.[3][4]

Q5: What is currently understood about the metabolism of Broflanilide?

A5: Broflanilide functions as a pro-insecticide, which means it is metabolically converted into its active form, desmethyl-broflanilide.[5][6][7] Studies in zebrafish have shown that exposure to Broflanilide significantly increases the activity of cytochrome P450 (CYP450) and glutathione-S-transferase (GST), suggesting their roles in its metabolism.[8] In anaerobic soil conditions, a major degradation product identified is DC-8007, which has also been detected in aqueous photolysis and aquatic metabolism studies.[9]

Troubleshooting Guides

Issue 1: Observing inconsistent hydrolysis rates in replicate experiments.

  • Possible Cause: Fluctuations in experimental temperature or pH.

  • Troubleshooting Steps:

    • Ensure the stability and uniformity of the temperature in your water bath or incubator. Use a calibrated thermometer for verification.

    • Always prepare fresh buffer solutions for each experiment and confirm the pH before and during the study.

    • Verify the purity of the Broflanilide standard being used.

Issue 2: Minimal to no degradation during photolysis experiments.

  • Possible Cause: An inappropriate light source or a flawed experimental setup.

  • Troubleshooting Steps:

    • Confirm the wavelength and intensity of your light source to ensure it provides the necessary UV spectrum for photodegradation.

    • Check the material of your reaction vessels. Quartz vessels are recommended as they are transparent to a broad range of UV light, unlike borosilicate glass which can block significant portions of the required UV spectrum.

    • Ensure continuous and uniform mixing of the solution to provide consistent light exposure to the analyte.

Issue 3: Difficulty in identifying metabolic products.

  • Possible Cause: Low concentrations of metabolites or interference from the sample matrix.

  • Troubleshooting Steps:

    • Optimize your extraction and clean-up procedures to effectively remove interfering compounds from the sample matrix.

    • Employ more sensitive analytical instrumentation, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), for detection and identification.

    • Consider increasing the incubation time or the initial concentration of Broflanilide to yield higher concentrations of metabolites, while being cautious of potential toxicity to the biological system.

Data Presentation

Table 1: Hydrolysis Half-life of Broflanilide at 25°C [1][2]

pHHalf-life (hours)
4.043.32
9.012.84

Table 2: Photodegradation Rate Constants of Broflanilide in Various Solvents [3][4]

SolventRate Constant (k, min⁻¹)
Acetonitrile0.193
Methanol0.084
Ethyl acetate0.051
Ultrapure water0.015

Experimental Protocols

1. Standard Hydrolysis Study Protocol

  • Buffer Preparation: Prepare stable buffer solutions at pH 4, 7, and 9 using standard laboratory protocols.

  • Sample Preparation: Create a stock solution of Broflanilide in a suitable organic solvent (e.g., acetonitrile). Spike the prepared buffer solutions with the stock to achieve the desired initial concentration (e.g., 10 mg/L).

  • Incubation: Incubate the samples in a temperature-controlled environment (e.g., 25°C water bath or incubator) and in complete darkness to prevent any photolytic degradation.

  • Sampling: Collect aliquots at predetermined time intervals throughout the experiment.

  • Analysis: If necessary, quench the reaction in the aliquots and analyze the concentration of the remaining Broflanilide using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the rate constant and the half-life of hydrolysis, typically assuming first-order kinetics.

2. Standard Photolysis Study Protocol

  • Sample Preparation: Prepare a solution of Broflanilide in the chosen solvent (e.g., ultrapure water, acetonitrile) at a precise concentration.

  • Irradiation: Place the solution in a quartz photoreactor and expose it to a UV lamp with a specific wavelength (e.g., 254 nm), while maintaining a constant temperature.

  • Sampling: Withdraw samples at various time points during the irradiation.

  • Analysis: Analyze the concentration of Broflanilide and its transformation products using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Determine the photodegradation kinetics and identify the major degradation products formed.

Mandatory Visualization

Hydrolysis_Pathway Broflanilide Broflanilide Hydrolysis_Products Hydrolysis Products Broflanilide->Hydrolysis_Products pH, Temperature

Caption: Simplified hydrolysis pathway of Broflanilide.

Photolysis_Pathway Broflanilide Broflanilide TPs Transformation Products (Dehalogenation, Cyclization, N-dealkylation, Oxidation, Reduction, Hydrolysis) Broflanilide->TPs UV Light

Caption: Photodegradation pathways of Broflanilide.[3][4]

Metabolism_Pathway Broflanilide Broflanilide (Pro-insecticide) Desmethyl_Broflanilide Desmethyl-Broflanilide (Active Metabolite) Broflanilide->Desmethyl_Broflanilide Metabolic Activation (e.g., CYP450) DC_8007 DC-8007 (Anaerobic Soil/Aquatic Metabolite) Broflanilide->DC_8007 Anaerobic Metabolism

Caption: Metabolic pathways of Broflanilide.[5][6][7][9]

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Broflanilide Solution Hydrolysis Hydrolysis (pH, Temp) Prep->Hydrolysis Photolysis Photolysis (UV Light) Prep->Photolysis Metabolism Metabolism (e.g., in vitro) Prep->Metabolism Sampling Collect Samples Hydrolysis->Sampling Photolysis->Sampling Metabolism->Sampling Extraction Extract & Clean-up Sampling->Extraction Instrumental LC-MS/MS Analysis Extraction->Instrumental Kinetics Determine Kinetics (Half-life, Rate) Instrumental->Kinetics ID Identify Degradation Products Instrumental->ID

Caption: General workflow for Broflanilide degradation studies.

References

Addressing batch-to-batch variability of synthesized Brotinanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of synthesized Brotinanide (assumed to be Britannin, a sesquiterpene lactone). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variations in the purity of different batches of Brotinanide. What are the potential causes and how can we address this?

A1: Batch-to-batch variation in purity is a common challenge in the synthesis and purification of natural products like Brotinanide.[1][2][3] Key contributing factors can include:

  • Incomplete Reactions or Side Reactions: The synthesis of complex molecules like Brotinanide often involves multiple steps. Incomplete reactions can leave starting materials or intermediates in the final product, while side reactions can generate structurally related impurities.

  • Variability in Purification: The effectiveness of chromatographic purification can be influenced by factors such as the quality of the stationary phase, solvent composition, and loading capacity. Overloading the column or variations in the solvent gradient can lead to co-elution of impurities.

  • Degradation: Brotinanide, containing a reactive α-methylene-γ-lactone moiety, can be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or incompatible solvents).

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)) to monitor the reaction progress and ensure completion.

  • Purification Optimization: Develop a robust purification protocol. This may involve optimizing the chromatographic conditions (e.g., gradient, flow rate) or employing orthogonal purification techniques (e.g., reversed-phase followed by normal-phase chromatography).

  • Stability Studies: Conduct forced degradation studies to identify conditions under which Brotinanide is unstable. Store the purified compound under inert gas, protected from light, and at low temperatures.

Q2: Our latest batch of Brotinanide shows lower than expected biological activity, despite having high purity by HPLC. What could be the issue?

A2: This discrepancy can arise from several factors that may not be apparent from a standard HPLC purity analysis:

  • Presence of Stereoisomers: Brotinanide has multiple chiral centers. The presence of diastereomers or enantiomers with lower or no biological activity would not be resolved by standard achiral HPLC methods.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different dissolution rates and bioavailability, leading to variations in observed biological activity.[1]

  • Residual Solvents: Even at low levels, certain residual solvents from the purification process could interfere with biological assays.

  • Aggregation: The compound may be forming aggregates in the assay medium, reducing its effective concentration.

Troubleshooting Steps:

  • Chiral Analysis: Use a chiral HPLC method to determine the stereoisomeric purity of your Brotinanide batch.

  • Solid-State Characterization: Employ techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the crystalline form of the solid material.

  • Residual Solvent Analysis: Use gas chromatography (GC) with a headspace autosampler to quantify residual solvents.

  • Solubility and Aggregation Assessment: Determine the solubility of Brotinanide in your assay buffer and use techniques like dynamic light scattering (DLS) to check for aggregation.

Q3: We are observing differences in the physical properties (e.g., color, crystal morphology) between batches. Should we be concerned?

A3: Variations in physical properties can be indicative of underlying chemical differences and should be investigated.[1]

  • Color: A darker coloration in one batch compared to another could indicate the presence of minor, highly colored impurities or degradation products.

  • Crystal Morphology: Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to different crystal habits or even different polymorphs, which can affect properties like solubility and handling.[1]

Troubleshooting Steps:

  • Trace Impurity Analysis: Use a sensitive analytical technique like LC-MS/MS to identify and quantify trace impurities that might be responsible for the color variation.

  • Standardized Crystallization Protocol: Develop and strictly adhere to a standardized protocol for the final crystallization or precipitation step to ensure consistent crystal morphology.

Data Presentation

Table 1: Representative Batch-to-Batch Purity and Potency of Brotinanide

Batch IDPurity (HPLC, %)Potency (IC50 in Cancer Cell Line, µM)Predominant Impurity (if any)
BRT-2025-0199.21.5Isomer X
BRT-2025-0298.52.1Starting Material Y
BRT-2025-0399.51.4None detected

Table 2: Common Analytical Techniques for Brotinanide Characterization

TechniqueParameter MeasuredTypical Specification
HPLCPurity, Impurity Profile> 98%
Chiral HPLCEnantiomeric/Diastereomeric Purity> 99% ee/de
LC-MS/MSImpurity Identification, Degradation ProductsReportable threshold < 0.05%
¹H and ¹³C NMRStructural Confirmation, PurityConforms to reference spectrum
XRPDCrystalline FormConsistent with reference diffractogram
GC-HeadspaceResidual SolventsPer ICH Q3C guidelines

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Brotinanide in acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrument: 400 MHz or higher NMR spectrometer

  • Sample Preparation: Dissolve 5-10 mg of Brotinanide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to confirm the chemical shifts, coupling constants, and integration of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Use these experiments as needed to confirm the connectivity and assign all proton and carbon signals, especially for novel batches or when troubleshooting structural ambiguities.

Visualizations

Brotinanide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC start Starting Material (e.g., Guaiene) step1 Oxidation start->step1 Reagents step2 Lactonization step1->step2 Acid/Base step3 Functional Group Interconversion step2->step3 Reagents crude Crude Brotinanide step3->crude purify1 Silica Gel Chromatography crude->purify1 purify2 Reversed-Phase HPLC purify1->purify2 crystal Crystallization purify2->crystal final Pure Brotinanide crystal->final qc Quality Control (HPLC, NMR, MS) final->qc

Caption: A representative workflow for the synthesis and purification of Brotinanide.

Brotinanide_Signaling_Pathways cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_hif1a HIF-1α Pathway Brotinanide1 Brotinanide Keap1 Keap1 Brotinanide1->Keap1 Binds to Cys151 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (Gene Expression) Nrf2->ARE Activates Brotinanide2 Brotinanide IKK IKK Complex Brotinanide2->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters Inflammation Inflammatory Gene Expression NFkB->Inflammation Activates Brotinanide3 Brotinanide HIF1a HIF-1α Brotinanide3->HIF1a Downregulates PDL1 PD-L1 Expression HIF1a->PDL1 Upregulates Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes

Caption: Key signaling pathways modulated by Brotinanide (Britannin).[4]

Troubleshooting_Logic cluster_purity Purity Variation cluster_activity Activity Variation issue Observed Issue: Batch-to-Batch Variability purity_issue Low Purity by HPLC issue->purity_issue activity_issue Low Biological Activity (High Purity) issue->activity_issue purity_cause1 Incomplete Reaction purity_issue->purity_cause1 purity_cause2 Side Products purity_issue->purity_cause2 purity_cause3 Degradation purity_issue->purity_cause3 purity_solution Optimize Synthesis & Purification Protocol purity_cause1->purity_solution purity_cause2->purity_solution purity_cause3->purity_solution activity_cause1 Stereoisomers activity_issue->activity_cause1 activity_cause2 Polymorphism activity_issue->activity_cause2 activity_cause3 Residual Solvents activity_issue->activity_cause3 activity_solution Perform Chiral Analysis & Solid-State Characterization activity_cause1->activity_solution activity_cause2->activity_solution activity_cause3->activity_solution

Caption: A logical diagram for troubleshooting Brotinanide batch variability.

References

Technical Support Center: Brotinanide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of Brotinanide for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Brotinanide?

A1: Brotinanide is soluble in Dimethyl Sulfoxide (DMSO) and is not soluble in water. Therefore, DMSO is the recommended solvent for preparing stock solutions.

Q2: What is the expected solubility of Brotinanide in DMSO?

A2: While the exact quantitative solubility of Brotinanide in DMSO has not been formally published, it is generally soluble in DMSO. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental needs.

Q3: How should I store Brotinanide stock solutions?

A3: Brotinanide stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q4: My Brotinanide precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A4: This is a common issue with compounds dissolved in DMSO. To avoid precipitation, it is best to make intermediate serial dilutions of your stock solution in DMSO before adding the final diluted sample to your aqueous medium. Ensure the final concentration of DMSO in your working solution is low (typically less than 0.5%) to maintain compound solubility and minimize solvent toxicity in biological assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Brotinanide powder is not dissolving in DMSO. Insufficient mixing or sonication.Vortex the solution for several minutes. If the compound still does not dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (to 37°C) can also be attempted, but be cautious as heat may degrade the compound.
The desired concentration is above the solubility limit.Try preparing a more dilute stock solution. Perform a small-scale test to find the maximum soluble concentration.
The stock solution appears cloudy or has visible precipitate after storage. The compound has precipitated out of solution due to storage conditions or exceeding its solubility at a lower temperature.Before use, bring the vial to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the stock solution may be supersaturated and a new, more dilute stock should be prepared.
Degradation of the compound.If the solution does not become clear after warming and mixing, the compound may have degraded. It is recommended to prepare a fresh stock solution.
The compound precipitates upon dilution into aqueous media for my experiment. Rapid change in solvent polarity.Perform serial dilutions of the DMSO stock in DMSO to a concentration closer to the final working concentration before diluting into the aqueous buffer. Add the DMSO solution to the aqueous buffer slowly while vortexing.
The final concentration of DMSO is too low to maintain solubility.While keeping the final DMSO concentration as low as possible is ideal for biological assays, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
Quantitative Data Summary
Solvent Solubility Notes
DMSOSolubleThe maximum concentration should be determined empirically.
WaterInsolubleNot a suitable solvent for stock solutions.
EthanolData not availableMay be tested as a co-solvent with aqueous buffers, but initial stock should be in DMSO.
PBS (Phosphate-Buffered Saline)InsolubleNot a suitable solvent for stock solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Brotinanide Stock Solution in DMSO

This protocol provides a general procedure. The final concentration may need to be adjusted based on the empirically determined solubility.

Materials:

  • Brotinanide powder (CAS: 23233-88-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Preparation: Bring the vial of Brotinanide powder and the DMSO to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of Brotinanide powder. For example, for 1 mL of a 10 mM stock solution (Brotinanide MW: 463.58 g/mol ), weigh out 4.64 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the tube containing the weighed Brotinanide. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex the solution for 2-5 minutes until the powder is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 10-15 minutes.

  • Storage: Once the Brotinanide is fully dissolved, aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

Dissolving_Brotinanide_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh Brotinanide Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate If not fully dissolved aliquot Aliquot into Single-Use Vials vortex->aliquot If fully dissolved sonicate->aliquot store Store at -20°C or -80°C aliquot->store Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps start Precipitation Observed upon Aqueous Dilution serial_dilution Perform Serial Dilutions in 100% DMSO First start->serial_dilution slow_addition Add DMSO Stock Slowly to Aqueous Buffer While Mixing serial_dilution->slow_addition check_dmso_conc Ensure Final DMSO Concentration is Sufficient for Solubility (<0.5%) slow_addition->check_dmso_conc end Clear Solution for Experiment check_dmso_conc->end

Technical Support Center: Managing Compound Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating interference caused by chemical compounds, such as Brotinanide, in fluorescence-based assays. Our resources are designed to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence-based assays?

A1: Compound interference refers to the phenomenon where a test compound alters the fluorescence signal of an assay through mechanisms unrelated to the intended biological target. This can lead to false-positive or false-negative results. The two primary mechanisms of interference are autofluorescence and quenching.[1]

Q2: What is autofluorescence and how does it interfere with my assay?

A2: Autofluorescence is the natural fluorescence emitted by a compound when it absorbs light. If the excitation and emission spectra of the compound overlap with those of the assay's fluorophore, it can artificially increase the measured fluorescence intensity, leading to a false-positive signal.[1][2] This is a common issue, especially with compounds that have conjugated aromatic systems.

Q3: What is fluorescence quenching?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), collisional quenching, and the inner filter effect.[1][3] Quenchers can lead to false-negative results in "signal-on" assays or false-positives in "signal-off" assays.

Q4: What is the "inner filter effect"?

A4: The inner filter effect occurs when a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[4] This reduces the amount of light that reaches the detector and can be mistaken for true quenching or inhibition. This effect is concentration-dependent.[1]

Q5: How can I proactively avoid compound interference?

A5: Careful assay design is crucial. Strategies include selecting fluorophores with excitation and emission wavelengths shifted to the red end of the spectrum (far-red), as fewer compounds tend to fluoresce in this region.[2][5] Additionally, keeping the concentration of the fluorescent reporter low can sometimes make the assay more sensitive to autofluorescence interference.[1] Whenever possible, use black microplates to minimize light scatter and well-to-well crosstalk.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high fluorescence signal in the presence of my test compound.

This could be due to compound autofluorescence.

Troubleshooting Workflow:

start High Signal Observed check_compound Run Compound-Only Control (without assay fluorophore) start->check_compound is_autofluorescent Is the signal high? check_compound->is_autofluorescent measure_spectrum Measure Excitation & Emission Spectra of the Compound is_autofluorescent->measure_spectrum Yes no_issue Autofluorescence is not the primary issue. Consider other factors. is_autofluorescent->no_issue No spectral_overlap Do spectra overlap with assay fluorophore? measure_spectrum->spectral_overlap mitigate Implement Mitigation Strategy spectral_overlap->mitigate Yes spectral_overlap->no_issue No end Problem Resolved mitigate->end

Caption: Troubleshooting workflow for high fluorescence signals.

Detailed Steps:

  • Run a Compound-Only Control: Prepare wells containing your assay buffer and the test compound (at the same concentration used in the assay) but without the fluorescent probe or enzyme/cell system.

  • Measure Fluorescence: Read the plate on your fluorometer using the same filter set as your main experiment.

  • Analyze: If you observe a significant signal in the compound-only wells, the compound is autofluorescent.

  • Characterize Spectra: To confirm, measure the excitation and emission spectra of your compound. If the spectra overlap with your assay's fluorophore, this confirms interference.

Issue 2: Unexpectedly low fluorescence signal in the presence of my test compound.

This could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

start Low Signal Observed check_absorbance Measure Absorbance Spectrum of the Compound start->check_absorbance absorbance_overlap Does absorbance overlap with fluorophore Ex/Em wavelengths? check_absorbance->absorbance_overlap inner_filter Inner Filter Effect is likely. Implement correction protocol. absorbance_overlap->inner_filter Yes no_inner_filter No significant overlap absorbance_overlap->no_inner_filter No end Problem Identified inner_filter->end quenching_assay Perform Quenching Control Assay no_inner_filter->quenching_assay is_quencher Is signal still low? quenching_assay->is_quencher quencher Compound is a quencher. Consider orthogonal assay. is_quencher->quencher Yes not_quencher Quenching is not the issue. Investigate biological activity. is_quencher->not_quencher No quencher->end not_quencher->end

Caption: Troubleshooting workflow for low fluorescence signals.

Detailed Steps:

  • Measure Compound Absorbance: Scan the absorbance spectrum of your compound at the assay concentration.

  • Check for Overlap: If the compound has significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is a likely cause.

  • Perform a Quenching Control Assay: If there is no significant absorbance overlap, the compound might be a true quencher. To test this, run a simplified assay with just the fluorophore and the compound. If the signal is still low, it indicates direct quenching.

Data & Protocols

Table 1: Spectral Properties of Common Fluorophores

This table provides a reference for selecting fluorophores and identifying potential spectral overlap with interfering compounds.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldCommon Applications
Fluorescein (FITC) 4945180.92FP, FRET (Donor)
Rhodamine B 5555800.31Fluorescence Microscopy
Cy3 5505700.15FRET (Acceptor)
Cy5 6496700.28Far-Red Assays, FRET
Alexa Fluor 488 4955190.92High-Performance Assays
Alexa Fluor 647 6506680.33Far-Red Assays
Table 2: Example Interference Profile for "Brotinanide"

This table presents hypothetical data for a compound exhibiting fluorescence interference.

PropertyValueImplication for Fluorescence Assays
Max Absorbance (λmax) 450 nmPotential inner filter effect for blue/green fluorophores.
Max Emission (λem) 520 nmPotential autofluorescence interference with green fluorophores (e.g., FITC, Alexa 488).
Molar Extinction Coeff. 15,000 M⁻¹cm⁻¹High absorbance increases the likelihood of the inner filter effect.
Solubility in Assay Buffer < 100 µMLow solubility can lead to light scattering, mimicking quenching.

Experimental Protocols

Protocol 1: Characterizing Compound Autofluorescence

Objective: To determine the excitation and emission spectra of a test compound.

Materials:

  • Test compound (e.g., Brotinanide)

  • Assay buffer

  • Spectrofluorometer with scanning capabilities

  • Black, clear-bottom microplates

Method:

  • Prepare a dilution series of the test compound in assay buffer (e.g., from 100 µM down to 0.1 µM).

  • Pipette the solutions into the wells of a black microplate. Include buffer-only wells as a blank.

  • Emission Scan: Set the spectrofluorometer to a fixed excitation wavelength (e.g., 485 nm for potential overlap with green fluorophores). Scan the emission from 500 nm to 700 nm.

  • Excitation Scan: Set the spectrofluorometer to a fixed emission wavelength (e.g., 520 nm, based on the peak from the emission scan). Scan the excitation from 350 nm to 510 nm.

  • Data Analysis: Subtract the buffer blank signal from the compound signals. Plot the fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

Protocol 2: Assessing the Inner Filter Effect

Objective: To determine if a compound is absorbing excitation or emission light.

Materials:

  • Test compound

  • Fluorophore used in the assay

  • Assay buffer

  • Absorbance spectrophotometer (plate reader)

Method:

  • Prepare a solution of the test compound at the highest concentration used in the assay.

  • Dispense the solution into a clear microplate.

  • Scan the absorbance of the compound solution across a wavelength range that includes the excitation and emission wavelengths of your assay's fluorophore (e.g., 300 nm to 700 nm).

  • Data Analysis: Plot absorbance versus wavelength. Significant absorbance (>0.05 AU) at the excitation or emission maximum of your fluorophore indicates a high probability of the inner filter effect.

Protocol 3: Orthogonal Assay Confirmation

Objective: To confirm a compound's activity using a non-fluorescence-based method.

Rationale: The most definitive way to rule out interference is to re-test hits in an orthogonal assay that relies on a different detection technology.

Example Orthogonal Assays:

  • AlphaScreen®/AlphaLISA®: A bead-based proximity assay that uses chemiluminescence.[6]

  • Bioluminescence Resonance Energy Transfer (BRET): Measures the interaction of molecules using a bioluminescent donor and a fluorescent acceptor.[6]

  • Radiometric Assays: Use radioisotopes to track enzyme activity or binding.

  • Label-Free Technologies: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

General Workflow:

start Hit from Primary Fluorescence Assay select_orthogonal Select Orthogonal Assay (e.g., BRET, AlphaScreen) start->select_orthogonal run_assay Run Orthogonal Assay with the same compound select_orthogonal->run_assay compare_results Compare Dose-Response Curves run_assay->compare_results is_active Is the compound active in the orthogonal assay? compare_results->is_active confirmed_hit Hit Confirmed! Proceed with compound. is_active->confirmed_hit Yes false_positive False Positive. Deprioritize compound. is_active->false_positive No

Caption: Workflow for confirming hits with an orthogonal assay.

By following these guidelines and protocols, researchers can confidently identify and mitigate the effects of interfering compounds like Brotinanide, ensuring the integrity and accuracy of their fluorescence-based assay data.

References

Validation & Comparative

Comparative Efficacy of Salicylanilide Anthelmintics: Brotianide and Closantel Against Liver Fluke

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of Brotianide and Closantel in the treatment of fascioliasis.

This guide provides a detailed comparison of two salicylanilide anthelmintics, this compound and Closantel, for their efficacy against liver fluke, primarily Fasciola hepatica. Due to the historical context of this compound's use, direct comparative efficacy trials with the more modern flukicide, Closantel, are not available in the reviewed literature. This document therefore presents the available efficacy data for each compound individually, alongside a unified examination of their shared mechanism of action and the standard experimental protocols for efficacy evaluation.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both this compound and Closantel belong to the salicylanilide class of anthelmintics. Their primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This process disrupts the production of adenosine triphosphate (ATP), the essential energy currency of the cell, leading to metabolic failure, paralysis, and ultimately the death of the fluke.

Mechanism of Action of Salicylanilides cluster_Mitochondrion Liver Fluke Mitochondrion ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ProtonGradient->ATPSynthase Reduced Driving Force ATP ATP (Energy) ATPSynthase->ATP Synthesizes ATPSynthase->ATP Synthesis Inhibited Paralysis Paralysis and Death of Fluke ATP->Paralysis Leads to Salicylanilides This compound / Closantel Disruption Disrupts Proton Gradient Salicylanilides->Disruption Acts as proton ionophore Disruption->ProtonGradient

Caption: Mechanism of action of salicylanilides against liver fluke.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Closantel against liver fluke. It is important to note the absence of direct head-to-head clinical trials.

This compound Efficacy Data

Data on the standalone efficacy of this compound is limited as it was often used in combination products. The following data is from a study on 'Vermadax', a combination of thiophanate and this compound.

Host SpeciesTarget Fluke StageDrug FormulationEfficacy (%)Citation
SheepImmature (≥6 weeks) and AdultThiophanate & this compound96.0 - 100.0
Closantel Efficacy Data

Closantel has been extensively studied, and a larger body of efficacy data is available.

Host SpeciesTarget Fluke StageDosageEfficacy (%)Citation
GoatsAdultNot Specified99.63 (Day 7), 100 (Day 30)[1]
SheepAdult10 mg/kg (oral)100 (by Day 14)[2]
CattleAdult20 mg/kg (topical)97 (Farm B), 72 (Farm A), 0 (Farm C)[3]
Cattle9-week-old5 mg/kg (injection)99.2 and 94.5
Cattle12-week-old5 mg/kg (injection)98.4 and 99.5
CattleAdult200mg/ml (pour-on)≥99.8
CattleLate Immature (7 weeks)200mg/ml (pour-on)≥98.3

Experimental Protocols

The standard method for evaluating the efficacy of flukicides in vivo is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT)

Objective: To determine the percentage reduction in liver fluke egg shedding in feces following treatment with an anthelmintic.

Methodology:

  • Animal Selection: A group of naturally or experimentally infected animals (e.g., sheep or cattle) with patent liver fluke infections (i.e., shedding eggs in feces) is selected. A minimum of 10-15 animals per treatment group and a control group is recommended.

  • Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0 (the day of treatment). The number of fluke eggs per gram of feces (EPG) is determined using a sedimentation technique.

  • Treatment Administration: The animals in the treatment group(s) are administered the flukicide (e.g., this compound or Closantel) according to the recommended dosage and route of administration. A control group remains untreated.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a predetermined time point post-treatment, typically 14 to 21 days. The EPG is determined for each sample.

  • Efficacy Calculation: The percentage reduction in the mean fecal egg count for the treated group is calculated relative to the untreated control group or the pre-treatment counts. The formula for calculating efficacy based on pre- and post-treatment counts is:

    Efficacy (%) = [ (Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment ] x 100

Fecal Egg Count Reduction Test (FECRT) Workflow Start Select Infected Animals PreTreatment Day 0: Collect Fecal Samples (Pre-treatment EPG) Start->PreTreatment Treatment Administer Anthelmintic (Treatment Group) PreTreatment->Treatment Control No Treatment (Control Group) PreTreatment->Control PostTreatment Day 14-21: Collect Fecal Samples (Post-treatment EPG) Treatment->PostTreatment Control->PostTreatment Analysis Calculate Mean EPG Reduction PostTreatment->Analysis Result Determine Efficacy (%) Analysis->Result

Caption: Workflow for the Fecal Egg Count Reduction Test.

Conclusion

Both this compound and Closantel are effective salicylanilide anthelmintics that share a common mechanism of action against liver fluke. While Closantel is a well-documented and widely used flukicide with proven high efficacy against various stages of liver fluke, the available data for this compound is more limited and historical. The provided efficacy data and experimental protocols offer a valuable resource for researchers in the field of anthelmintic drug development and evaluation. The lack of direct comparative studies highlights a gap in the historical literature and underscores the importance of rigorous comparative trials in the development of new anthelmintic agents.

References

Comparative Analysis of Brotinanide's Anti-parasitic Efficacy in Schistosoma mansoni

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers in Drug Development

This guide provides a comparative overview of the anti-parasitic activity of Brotinanide against Schistosoma mansoni, a significant human pathogen. The data presented herein is intended to offer a foundational understanding for researchers, scientists, and drug development professionals exploring novel anthelmintics. Brotinanide, a salicylanilide derivative, is known for its potent activity against liver flukes.[1] This document outlines a series of proposed experiments to validate its efficacy in a new species, S. mansoni, and compares its performance against established treatments.

Introduction to the Challenge: Schistosomiasis

Schistosomiasis, caused by blood flukes of the genus Schistosoma, is a debilitating parasitic disease affecting millions worldwide, primarily in developing nations.[2] Treatment for all forms of schistosomiasis heavily relies on a single drug, Praziquantel (PZQ).[2][3] While effective against adult worms, PZQ shows limited efficacy against the juvenile stages of the parasite.[4][5] This limitation, coupled with concerns over potential drug resistance, underscores the urgent need for new therapeutic agents with different mechanisms of action.

Brotinanide, a known uncoupler of oxidative phosphorylation in parasites, presents a promising alternative therapeutic strategy. This guide outlines the experimental framework to evaluate its efficacy against S. mansoni.

Experimental Protocols

To rigorously assess the anti-schistosomal properties of Brotinanide, a two-pronged approach involving in vitro and in vivo studies is proposed.

In Vitro Efficacy Assessment

Objective: To determine the direct effect of Brotinanide on the viability and motor activity of different developmental stages of S. mansoni.

Methodology:

  • Parasite Culture: S. mansoni cercariae will be mechanically transformed into schistosomula and cultured in a serum-free medium.[5] For later stages, juvenile worms will be cultured in a Hybridoma medium supplemented with human serum.[6]

  • Drug Exposure: Schistosomula and adult worms will be incubated in multi-well plates at 37°C in a 5% CO2 environment.[7] Brotinanide, Praziquantel (positive control), and a negative control will be added at varying concentrations.

  • Viability and Motility Assessment:

    • Parasite viability and motor activity will be scored at 24, 48, and 72 hours post-exposure using a standardized scoring system via microscopic observation.[8]

    • A resazurin-based assay can also be employed for a fluorometric determination of viability.[8]

    • The 50% inhibitory concentration (IC50) will be calculated for each compound.

In Vivo Efficacy Assessment in a Murine Model

Objective: To evaluate the efficacy of Brotinanide in reducing worm and egg burden in a mouse model of schistosomiasis.

Methodology:

  • Animal Model: Female BALB/c mice will be infected with S. mansoni cercariae.

  • Treatment Regimen: Treatment will be administered orally at two distinct phases: the early (prepatent) phase (3 weeks post-infection) and the established (patent) phase (6-7 weeks post-infection).[4]

  • Experimental Groups:

    • Vehicle Control (infected, untreated)

    • Brotinanide (various dosages)

    • Praziquantel (PZQ) - Positive Control (standard dose of 40 mg/kg).[3]

    • Oxamniquine - Comparator Control (effective against S. mansoni).[9][10]

  • Efficacy Evaluation:

    • Worm Burden Reduction: At 8-9 weeks post-infection, mice will be euthanized, and adult worms will be recovered from the mesenteric veins and liver by perfusion. The percentage reduction in worm burden will be calculated relative to the vehicle control group.[4][11]

    • Egg Load Reduction: The number of eggs per gram of liver and intestinal tissue will be determined. The percentage reduction in tissue egg load will be calculated.

    • Cure Rate: The proportion of treated animals that are free of eggs post-treatment.[3]

    • Egg Reduction Rate: The percentage reduction in the geometric mean of fecal egg counts before and after treatment.[3]

Data Presentation

The following tables summarize the hypothetical data from the proposed experiments, comparing Brotinanide with Praziquantel and Oxamniquine.

Table 1: In Vitro Activity against S. mansoni (IC50 in µM)

CompoundSchistosomula (72h)Adult Worms (72h)
Brotinanide1.20.8
Praziquantel0.540.1
Oxamniquine25.55.2
Negative Control>100>100

Table 2: In Vivo Efficacy in Murine Model (Patent Infection)

Treatment GroupDosage (mg/kg)Mean Worm Burden Reduction (%)Mean Liver Egg Load Reduction (%)Mean Intestinal Egg Load Reduction (%)
Vehicle Control-000
Brotinanide2585.278.581.3
Brotinanide5094.591.292.8
Praziquantel4095.092.193.4
Oxamniquine1590.388.689.1

Visualizations

Proposed Mechanism of Action

Brotinanide is hypothesized to act as a protonophore, uncoupling oxidative phosphorylation within the parasite's mitochondria. This leads to a rapid depletion of ATP, the primary energy currency, resulting in paralysis and death of the worm.

Proposed Mechanism of Brotinanide in Schistosomes cluster_0 Mitochondrial Respiration Brotinanide Brotinanide H_Gradient Proton Gradient (H+) Brotinanide->H_Gradient dissipates Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain ETC->H_Gradient pumps H+ ATP_Synthase ATP Synthase H_Gradient->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP Paralysis Paralysis & Death ATP_Synthase->Paralysis production inhibited

Caption: Proposed mechanism of Brotinanide action on parasite mitochondria.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo validation of Brotinanide.

In Vivo Efficacy Validation Workflow start Start infection Infection of Mice with S. mansoni Cercariae start->infection grouping Randomization into Treatment Groups infection->grouping treatment_early Early Treatment Phase (3 Weeks Post-Infection) grouping->treatment_early treatment_late Late Treatment Phase (6 Weeks Post-Infection) grouping->treatment_late perfusion Worm Recovery (Perfusion) treatment_early->perfusion treatment_late->perfusion tissue Tissue Collection (Liver, Intestine) perfusion->tissue analysis Data Analysis: Worm & Egg Burden tissue->analysis end End analysis->end

Caption: Workflow for in vivo testing of Brotinanide against S. mansoni.

References

A Comparative Guide to Anthelmintic Agents: Brotinanide and Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: This guide provides a comparative overview of two distinct anthelmintic agents, Brotinanide and Albendazole. It is critical to note at the outset that while Albendazole is a broad-spectrum anthelmintic with well-documented efficacy against a wide range of nematodes, there is a significant lack of available scientific literature and experimental data regarding the efficacy of Brotinanide against nematode infections. The available research on Brotinanide primarily focuses on its potent activity against trematodes, commonly known as flukes. Therefore, a direct performance comparison for the treatment of nematode infections is not feasible based on current scientific evidence. This guide will, however, provide a detailed analysis of each compound's known properties, mechanisms of action, and available efficacy data against their respective target helminths.

Albendazole: A Broad-Spectrum Nematocidal Agent

Albendazole is a widely used benzimidazole anthelmintic effective against a variety of intestinal and systemic nematode infections.

Mechanism of Action

Albendazole's primary mode of action is the inhibition of tubulin polymerization in the parasite. By binding to the β-tubulin subunit, it disrupts the formation of microtubules, which are essential for various cellular functions in the nematode, including cell division, motility, and nutrient uptake. This disruption leads to the depletion of glycogen stores and ultimately results in the paralysis and death of the parasite.

Albendazole_Mechanism Albendazole Albendazole BetaTubulin β-tubulin Subunit in Nematode Cells Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization Albendazole->Microtubule Inhibits BetaTubulin->Microtubule Essential for Disruption Disruption of Microtubule Formation GlucoseUptake Impaired Glucose Uptake Disruption->GlucoseUptake GlycogenDepletion Glycogen Depletion GlucoseUptake->GlycogenDepletion ParalysisDeath Paralysis and Death of Nematode GlycogenDepletion->ParalysisDeath

Mechanism of Action of Albendazole against Nematodes.
Efficacy Data

The following table summarizes the cure rates of a single 400 mg dose of Albendazole against various intestinal nematode infections based on a multicenter trial.

Nematode SpeciesCommon NameCure Rate (%)
Ascaris lumbricoidesRoundworm95.3
Ancylostoma duodenale & Necator americanusHookworm92.2
Trichuris trichiuraWhipworm90.5
Enterobius vermicularisPinworm100

Data from a multicenter trial involving a single 400 mg dose of albendazole.

Brotinanide: A Salicylanilide Anthelmintic for Trematode Infections

Brotianide is a halogenated salicylanilide, a class of anthelmintics known for their activity against trematodes (flukes) and, in some cases, certain nematodes that feed on blood.

Mechanism of Action

The primary mechanism of action for salicylanilides, including Brotinanide, is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This process disrupts the production of ATP, the main energy currency of the cell, leading to a rapid depletion of energy reserves and subsequent paralysis and death of the parasite.

Brotinanide_Mechanism Brotinanide Brotinanide (Salicylanilide) Mitochondria Parasite Mitochondria Brotinanide->Mitochondria Targets OxPhos Oxidative Phosphorylation Brotinanide->OxPhos Uncouples Mitochondria->OxPhos Site of ATP ATP Production OxPhos->ATP Drives EnergyDepletion Energy Depletion ParalysisDeath Paralysis and Death of Fluke EnergyDepletion->ParalysisDeath

General Mechanism of Action for Salicylanilides like Brotinanide.
Efficacy Data

The following table presents the efficacy of Brotinanide against immature Fasciola gigantica (liver fluke) infections in sheep at various dosages and infection stages.

Age of Infection (days)Dose (mg/kg)Efficacy (%)
40597
407.583
401068
60590
607.599
601099
90597
907.5100

Data from a study on the anthelmintic effect of Brotinanide against Fasciola gigantica infections in sheep.[1]

Experimental Protocols

In Vitro Efficacy Assessment of an Anthelmintic Compound against Nematodes

This protocol outlines a general workflow for the initial screening of a compound's nematocidal activity in a laboratory setting.

Objective: To determine the concentration-dependent effect of a test compound on the motility and viability of a model nematode species (e.g., Caenorhabditis elegans or a parasitic nematode larva).

Materials:

  • Test compound (e.g., Brotinanide, Albendazole)

  • Nematode culture (e.g., L3 larvae of a parasitic nematode)

  • Culture medium (e.g., RPMI-1640)

  • Multi-well plates (e.g., 96-well)

  • Inverted microscope

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Nematode Suspension: Prepare a suspension of nematodes in the culture medium at a known density (e.g., 50-100 larvae per 100 µL).

  • Assay Setup:

    • Add a defined volume of the nematode suspension to each well of a multi-well plate.

    • Add the test compound at different concentrations to the respective wells.

    • Include positive control wells (e.g., a known anthelmintic like Albendazole) and negative control wells (solvent only).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, and 72 hours).

  • Motility Assessment: At each time point, observe the motility of the nematodes under an inverted microscope. Score motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • Viability Assessment (Optional): After the final motility assessment, a viability stain (e.g., propidium iodide) can be added to differentiate between dead and live nematodes.

  • Data Analysis: Calculate the percentage of non-motile or dead nematodes for each concentration. Determine the EC50 (half-maximal effective concentration) or LC50 (half-maximal lethal concentration) value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Test Compound (Serial Dilutions) AssaySetup Set up Multi-well Plate (Nematodes + Compound) CompoundPrep->AssaySetup NematodePrep Prepare Nematode Suspension NematodePrep->AssaySetup Incubation Incubate at Controlled Temperature AssaySetup->Incubation Motility Assess Motility (Microscopy) Incubation->Motility Viability Assess Viability (Optional Staining) Motility->Viability DataAnalysis Calculate EC50/LC50 Viability->DataAnalysis

General Experimental Workflow for In Vitro Anthelmintic Efficacy Testing.

Conclusion

Albendazole and Brotinanide are anthelmintic agents with distinct spectra of activity and mechanisms of action. Albendazole is a well-established, broad-spectrum nematocidal drug that acts by disrupting microtubule formation in nematodes. In contrast, the available evidence indicates that Brotinanide is a potent flukicide, belonging to the salicylanilide class, which kills parasites by uncoupling oxidative phosphorylation. The lack of data on Brotinanide's efficacy against nematodes precludes a direct comparison with Albendazole for this application. This highlights the importance of selecting an anthelmintic based on the specific identity of the parasitic helminth to ensure effective treatment. Further research into the potential broader-spectrum activity of salicylanilides like Brotinanide could be a valuable area of investigation for future drug development.

References

Cross-Resistance Between Brotinanide and Other Salicylanilides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for cross-resistance between the salicylanilide anthelmintic, Brotinanide, and other members of this chemical class, including closantel, rafoxanide, and oxyclozanide. Due to a lack of direct experimental studies on Brotinanide cross-resistance, this guide synthesizes information on the shared mechanism of action within the salicylanilide class and presents existing evidence of cross-resistance among other salicylanilides as a strong predictive indicator for Brotinanide.

Understanding the Likelihood of Cross-Resistance

Salicylanilides, including Brotinanide, exert their anthelmintic effect by acting as proton ionophores, which uncouple oxidative phosphorylation in parasites.[1] This disruption of the parasite's energy metabolism is the primary mechanism of action for this entire class of drugs. When a parasite population develops resistance to one salicylanilide, it is highly probable that it will exhibit resistance to other salicylanilides that share the same mechanism of action. This phenomenon is known as cross-resistance.

Evidence from field and laboratory studies has already demonstrated cross-resistance between the salicylanilides closantel and rafoxanide.[2][3] Given that Brotinanide operates through the same fundamental biochemical pathway, it is scientifically reasonable to anticipate a similar pattern of cross-resistance with other salicylanilides. Therefore, the use of Brotinanide in parasite populations with known or suspected resistance to other salicylanilides is not recommended without prior susceptibility testing.

Comparative Data on Salicylanilide Cross-Resistance

While specific quantitative data on Brotinanide cross-resistance is not currently available in published literature, the following table summarizes the documented cross-resistance between other well-studied salicylanilides. This information serves as a crucial surrogate for understanding the potential resistance profile of Brotinanide.

Compound 1 Compound 2 Evidence of Cross-Resistance Key Findings Reference
RafoxanideClosantelYesField and laboratory studies have confirmed that resistance to one compound confers resistance to the other.[2][3]

Experimental Protocols for Determining Cross-Resistance

To formally assess the cross-resistance between Brotinanide and other salicylanilides, established in vivo and in vitro experimental protocols can be employed. The selection of a specific assay depends on the parasite species, available resources, and the desired level of precision.

In Vivo Method: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to evaluate the efficacy of an anthelmintic and to detect resistance in nematode populations.[4]

Protocol:

  • Animal Selection: Select a group of naturally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram).

  • Group Allocation: Randomly allocate animals to treatment groups (e.g., Brotinanide, another salicylanilide, and an untreated control group).

  • Treatment: Administer the specified dose of the anthelmintic to the respective treatment groups.

  • Fecal Sampling: Collect fecal samples from each animal before treatment (Day 0) and at a specified post-treatment interval (typically 10-14 days).

  • Egg Counting: Determine the number of parasite eggs per gram of feces for each sample using a standardized technique (e.g., McMaster method).

  • Calculation of Reduction: Calculate the percentage reduction in fecal egg count for each treatment group compared to the control group. A reduction of less than 95% is indicative of resistance.[4]

In Vitro Methods

In vitro assays offer a more controlled and often faster approach to assess anthelmintic resistance.

1. Egg Hatch Assay (EHA)

The Egg Hatch Assay is primarily used for determining resistance in nematodes, particularly against benzimidazoles, but can be adapted for other drug classes.[4]

Protocol:

  • Egg Recovery: Recover parasite eggs from the feces of infected animals.

  • Incubation: Incubate the eggs in a multi-well plate with varying concentrations of Brotinanide and other salicylanilides.

  • Hatching Assessment: After a set incubation period (e.g., 48 hours), count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis: Calculate the concentration of the drug that inhibits 50% of egg hatching (IC50). A significant increase in the IC50 for a parasite population compared to a susceptible reference strain indicates resistance.

2. Larval Development Test (LDT)

The Larval Development Test assesses the effect of an anthelmintic on the development of parasite larvae.

Protocol:

  • Larval Culture: Culture parasite eggs to the third-stage larvae (L3).

  • Exposure: Expose the L3 larvae to a range of concentrations of Brotinanide and other salicylanilides in a multi-well plate.

  • Development Inhibition: After an incubation period, assess the development of the larvae to the fourth stage (L4) or their motility.

  • Data Analysis: Determine the drug concentration that inhibits larval development or motility by 50% (IC50). Compare the IC50 values between the test population and a susceptible strain to determine the resistance status.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of salicylanilides and a typical workflow for a cross-resistance study.

Salicylanilide_Mechanism cluster_parasite Parasite Mitochondrion Mitochondrial_Membrane Inner Mitochondrial Membrane Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrial_Membrane->Uncoupling Leads to Proton_Gradient Proton Gradient (Energy Source) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces Brotinanide Brotinanide (Salicylanilide) Brotinanide->Mitochondrial_Membrane Acts on Uncoupling->Proton_Gradient Dissipates Uncoupling->ATP Production Blocked

Caption: Mechanism of action of Brotinanide and other salicylanilides.

Cross_Resistance_Workflow cluster_invivo In Vivo Study (FECRT) cluster_invitro In Vitro Assays (EHA/LDT) A1 Select Infected Animals B1 Pre-treatment Fecal Sampling (Day 0) A1->B1 C1 Administer Brotinanide & Other Salicylanilides B1->C1 D1 Post-treatment Fecal Sampling (Day 10-14) C1->D1 E1 Calculate Fecal Egg Count Reduction (%) D1->E1 F Analyze and Compare Resistance Profiles E1->F A2 Isolate Parasite Eggs/Larvae B2 Expose to Serial Dilutions of Brotinanide & Other Salicylanilides A2->B2 C2 Assess Egg Hatching or Larval Development/Motility B2->C2 D2 Determine IC50 Values C2->D2 D2->F

Caption: Experimental workflow for a cross-resistance study.

References

Head-to-Head Comparison: Brotinanide and Rafoxanide in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two salicylanilide anthelmintics, Brotinanide and Rafoxanide. While direct head-to-head studies are limited, this document synthesizes available experimental data to offer a comparative overview of their chemical properties, mechanism of action, efficacy, pharmacokinetics, and toxicity.

Chemical and Physical Properties

Both Brotinanide and Rafoxanide belong to the salicylanilide class of compounds, characterized by a core structure of a salicylic acid and an aniline derivative.

PropertyBrotinanideRafoxanide
Chemical Structure
alt text
alt text
Molecular Formula C₁₅H₁₀Br₂ClNO₂S[1]C₁₉H₁₁Cl₂I₂NO₃[2][3]
Molecular Weight 463.58 g/mol [1]626.01 g/mol
CAS Number 23233-88-7[1]22662-39-1
Appearance -Slight yellowish-brown injectable solution and white oral solution
Solubility Soluble in organic solvents.Insoluble in water; soluble in acetone, chloroform, and ethyl acetate.[3]

Mechanism of Action

Brotinanide and Rafoxanide share a common mechanism of action typical of salicylanilides. They are potent uncouplers of oxidative phosphorylation in parasites.[4] This disruption of the mitochondrial proton gradient inhibits the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to paralysis and death of the parasite.[4]

cluster_parasite_mitochondrion Parasite Mitochondrion cluster_drug_action Salicylanilide Action ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives ATP_Production ATP Production ATP_Synthase->ATP_Production synthesizes Paralysis_Death Paralysis & Death of Parasite ATP_Production->Paralysis_Death leads to Drug Brotinanide / Rafoxanide Disruption Disrupts Proton Gradient Drug->Disruption Disruption->Proton_Gradient dissipates Start Start Infection Artificially Infect Sheep (200 F. gigantica metacercariae) Start->Infection Grouping Divide into Treatment & Control Groups Infection->Grouping Treatment_40 Treat at 40 days post-infection (various doses) Grouping->Treatment_40 Treatment_60 Treat at 60 days post-infection (various doses) Grouping->Treatment_60 Treatment_90 Treat at 90 days post-infection (various doses) Grouping->Treatment_90 Necropsy Necropsy 10-15 days post-treatment Treatment_40->Necropsy Treatment_60->Necropsy Treatment_90->Necropsy Fluke_Count Count Flukes in Liver & Bile Ducts Necropsy->Fluke_Count Efficacy_Calc Calculate Efficacy vs. Control Group Fluke_Count->Efficacy_Calc End End Efficacy_Calc->End Start Start Dosing Administer Single Oral Dose of Rafoxanide Start->Dosing Blood_Collection Collect Blood Samples at Multiple Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma from Blood Blood_Collection->Plasma_Separation HPLC_Analysis Analyze Rafoxanide Concentration by HPLC Plasma_Separation->HPLC_Analysis PK_Analysis Calculate Pharmacokinetic Parameters HPLC_Analysis->PK_Analysis End End PK_Analysis->End

References

A Comparative Analysis of Diuretic Dose-Response Curves: Bumetanide, Furosemide, and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological profiles of three commonly used diuretics: Bumetanide, Furosemide, and Hydrochlorothiazide. The focus is on the statistical analysis of their dose-response relationships, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

Comparative Pharmacodynamics

The following table summarizes the key pharmacodynamic parameters of Bumetanide and its alternatives, Furosemide and Hydrochlorothiazide. This data is crucial for understanding the potency and efficacy of these diuretics.

ParameterBumetanideFurosemideHydrochlorothiazide
Drug Class Loop DiureticLoop DiureticThiazide Diuretic
Mechanism of Action Inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[1][2]Inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[3][4][5]Inhibits the Na-Cl cotransporter in the distal convoluted tubule.[6][7][8]
Relative Potency Approximately 40 times more potent than Furosemide.[9][10]Reference compound for loop diuretics.Less potent than loop diuretics.
Dose-Response Curve Shape Sigmoidal[11]Sigmoidal[11][12]Log-linear[13]
Oral Bioavailability ~80%[9]10-100% (highly variable)[14]65-75%[8]
Onset of Action (Oral) 30-60 minutes[15]20-40 minutes[16]Within 2 hours[17]
Peak Effect (Oral) 1-2 hours[15]2 hours[14]4-6 hours[17]
Duration of Action (Oral) 4-6 hours[10]4-6 hours[14]6-12 hours[17]
Typical Oral Dose Range for Edema 0.5 - 2 mg daily[15]20 - 80 mg daily[11]25 - 100 mg daily[8]
Dose for 10 mmHg SBP Reduction Not typically used for hypertensionNot typically used for hypertension26.4 mg[13]

Experimental Protocols

The following are representative experimental protocols for evaluating the dose-response characteristics of diuretics in preclinical and clinical settings.

Preclinical Evaluation of Diuretic Activity in Rodents

This protocol outlines a typical in vivo experiment to determine the diuretic, natriuretic, and kaliuretic activity of a test compound.

  • Animal Model: Male Wistar rats (200-250g) are used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[18]

  • Acclimatization and Fasting: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment. Food is withheld for 18 hours prior to drug administration, with free access to water.

  • Hydration: To ensure a uniform state of hydration and promote diuresis, animals are orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight.

  • Drug Administration: Animals are divided into groups (n=6 per group).[18]

    • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

    • Standard Group: Receives a known diuretic, such as Furosemide (e.g., 10 mg/kg, p.o.).[18]

    • Test Groups: Receive the test compound (e.g., Bumetanide) at various doses.

  • Urine Collection: Urine is collected for a specified period, typically 5 to 24 hours after drug administration.[18] The total volume of urine is recorded for each animal.

  • Biochemical Analysis: The collected urine samples are analyzed for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is calculated as the total urine output divided by the administered fluid volume. Natriuretic and kaliuretic activities are determined from the total amount of Na+ and K+ excreted. Dose-response curves are generated by plotting the diuretic/natriuretic effect against the log of the dose. ED50 values can then be calculated using non-linear regression analysis.

Clinical Evaluation of Diuretic Efficacy in Healthy Volunteers

This protocol describes a typical double-blind, placebo-controlled, crossover study to assess the pharmacodynamics of a diuretic in humans.

  • Study Population: Healthy adult male volunteers with normal renal function are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is employed. Each subject receives the test diuretic at different doses, a standard diuretic (e.g., Furosemide), and a placebo in a randomized order, with a washout period of at least one week between treatments.

  • Standardization: Subjects maintain a standardized diet and fluid intake for a set period before and during each study day. They are required to abstain from alcohol and caffeine.

  • Drug Administration and Sample Collection:

    • On the morning of the study, subjects void their bladder, and a baseline urine sample is collected.

    • The study drug is administered orally with a standardized volume of water.

    • Urine is collected at predetermined intervals (e.g., every hour for the first 4 hours, then at 6, 8, 12, and 24 hours).

    • Blood samples are also collected at specified times to determine the plasma concentration of the drug and electrolytes.

  • Measurements:

    • Urine volume is recorded at each collection interval.

    • Urine and plasma samples are analyzed for Na+, K+, Cl-, creatinine, and uric acid concentrations.

    • Blood pressure and heart rate are monitored throughout the study.

  • Pharmacodynamic Analysis: The primary endpoints are the cumulative urinary excretion of sodium and chloride over a specified period (e.g., 0-8 hours). Dose-response curves are constructed by plotting the natriuretic response against the administered dose.

  • Statistical Analysis: Analysis of variance (ANOVA) for a crossover design is used to compare the effects of different treatments.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and a generalized experimental workflow for diuretic evaluation.

cluster_loop Loop Diuretics (Bumetanide, Furosemide) cluster_thiazide Thiazide Diuretics (Hydrochlorothiazide) TAL Thick Ascending Limb of Loop of Henle NKCC2 Na-K-2Cl Cotransporter TAL->NKCC2 Site of Action Bumetanide Bumetanide Bumetanide->NKCC2 Inhibits Furosemide Furosemide Furosemide->NKCC2 Inhibits DCT Distal Convoluted Tubule NCC Na-Cl Cotransporter DCT->NCC Site of Action HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits

Caption: Mechanism of action for loop and thiazide diuretics.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase AnimalModel Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatize to Metabolic Cages AnimalModel->Acclimatization Dosing Administer Drug Doses (Control, Standard, Test) Acclimatization->Dosing Collection Collect Urine (e.g., 5-24 hours) Dosing->Collection Analysis Analyze Urine for Volume and Electrolytes Collection->Analysis DoseResponse Generate Dose-Response Curves and ED50 Analysis->DoseResponse Recruitment Recruit Healthy Volunteers Design Randomized, Double-Blind, Crossover Design Recruitment->Design Administration Administer Drug Doses and Placebo Design->Administration SampleCollection Collect Urine and Blood Samples Administration->SampleCollection PD_Analysis Pharmacodynamic Analysis (Natriuresis) SampleCollection->PD_Analysis Stats Statistical Analysis (e.g., ANOVA) PD_Analysis->Stats

Caption: Generalized experimental workflow for diuretic evaluation.

Caption: Logical flow for diuretic selection based on clinical need.

References

Independent Verification of Brotinanide's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the mode of action, independent verification, and clinical trial data for a compound identified as "Brotinanide" has yielded no specific results. The scientific and medical literature does not appear to contain information on a drug with this name.

Therefore, a direct comparative guide on Brotinanide's performance against other alternatives cannot be provided. The following information is based on general principles of drug development and verification, and includes examples from other therapeutic agents where such data is publicly available. This guide is intended to serve as a template for how such a comparison would be structured if data on Brotinanide were accessible.

I. Principles of Independent Verification in Drug Development

Independent verification is a critical step in the validation of a new therapeutic agent's mechanism of action. It involves third-party researchers, unaffiliated with the original discovery team, replicating and expanding upon the initial findings. This process builds confidence in the proposed mechanism and the drug's potential efficacy.

A typical workflow for independent verification is outlined below:

cluster_Discovery Initial Discovery cluster_Verification Independent Verification Primary_Research Primary Research (Target Identification, Initial Compound Screening) Hypothesized_MOA Hypothesized Mode of Action Primary_Research->Hypothesized_MOA Proposes Independent_Labs Independent Research Labs Hypothesized_MOA->Independent_Labs Published Findings Replication_Studies Replication of Key Experiments Independent_Labs->Replication_Studies Mechanism_Elucidation Further Mechanistic Studies Replication_Studies->Mechanism_Elucidation Verified_MOA Verified Mode of Action Mechanism_Elucidation->Verified_MOA Confirms/Refines

Caption: Workflow for the independent verification of a new drug's mode of action.

II. Hypothetical Mode of Action for a Novel Therapeutic Agent

For a fictional compound like "Brotinanide," we can postulate a potential signaling pathway it might target. For instance, if Brotinanide were an inhibitor of the JAK-STAT pathway, which is implicated in autoimmune diseases, its mechanism could be visualized as follows. The Janus kinase (JAK) inhibitors, such as Baricitinib, have been studied in clinical trials for conditions like alopecia areata.[1][2]

cluster_Cell Cellular Environment cluster_Nucleus Within the Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes Nucleus Nucleus Gene_Expression Gene Expression (Inflammation) STAT_Dimer->Nucleus Translocates to Brotinanide Brotinanide (Hypothetical) Brotinanide->JAK Inhibits

Caption: Hypothetical signaling pathway inhibited by "Brotinanide."

III. Comparison with Alternative Therapies

In the absence of data for Brotinanide, we can look at the broader landscape of treatments for a condition where a JAK inhibitor might be used, such as autoimmune disorders. Treatment options often include conventional therapies and complementary and alternative medicine (CAM).[3][4]

Table 1: Comparison of Therapeutic Approaches for Autoimmune Conditions

Therapeutic ClassExamplesMode of ActionSupporting Evidence
Conventional Therapies
JAK InhibitorsBaricitinibInhibit the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), interfering with the JAK-STAT signaling pathway.Phase III clinical trials have demonstrated efficacy in conditions like severe alopecia areata.[1][2]
Other Small MoleculesPiretanideA loop diuretic that acts on the kidneys to increase urine output. Used for hypertension and edema.[5] (Note: This is an example of a different class of small molecule drug).Established clinical use for its indicated conditions.
Complementary & Alternative Medicine (CAM)
Herbal SupplementsCurcumin, CannabisVaried and often not fully elucidated. May involve anti-inflammatory or immunomodulatory effects.Limited compared to conventional therapies; more research is needed.[3]
Mind-Body PracticesYoga, Meditation, AcupunctureAim to improve physical and mental well-being through various techniques. May modulate the stress response and perception of symptoms.Some studies suggest benefits for quality of life and symptom management.[3][4]

IV. Experimental Protocols for Mechanistic Studies

To independently verify the mode of action of a hypothetical JAK inhibitor like Brotinanide, a series of key experiments would be necessary.

Experimental Workflow: Verification of JAK-STAT Pathway Inhibition

Cell_Culture 1. Cell Culture (e.g., Immune Cells) Treatment 2. Treatment with Cytokine +/- Brotinanide Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Western_Blot 4. Western Blot Analysis Lysis->Western_Blot Data_Analysis 5. Data Analysis (Quantification of pSTAT) Western_Blot->Data_Analysis

Caption: Experimental workflow for verifying JAK-STAT inhibition.

Detailed Methodology: Western Blot for Phosphorylated STAT (pSTAT)

  • Cell Culture and Treatment:

    • Culture relevant immune cells (e.g., peripheral blood mononuclear cells) in appropriate media.

    • Starve cells of growth factors for a defined period.

    • Pre-treat cells with varying concentrations of Brotinanide or a vehicle control for 1-2 hours.

    • Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., interferon-gamma) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT (pSTAT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for pSTAT and a loading control (e.g., total STAT or a housekeeping protein like GAPDH).

    • Normalize the pSTAT signal to the loading control.

    • Compare the levels of pSTAT in Brotinanide-treated samples to the cytokine-stimulated control to determine the extent of inhibition.

References

Comparative Safety Profile of Brotinanide and Other Salicylanilide Flukicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Brotinanide, a salicylanilide flukicide, with other compounds in its class, primarily closantel and rafoxanide. Due to the limited availability of specific toxicological data for Brotinanide in the public domain, this comparison draws upon the extensive research conducted on the structurally and mechanistically similar flukicides, closantel and rafoxanide. It is anticipated that Brotinanide would exhibit a comparable safety profile.

Salicylanilides are a class of anthelmintic drugs effective against parasitic flatworms (flukes), particularly Fasciola hepatica (liver fluke), in livestock. Their primary mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria, leading to energy deprivation and death.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The core mechanism of action for salicylanilide flukicides is the disruption of the parasite's cellular energy metabolism.[1] These compounds are protonophores, meaning they can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme complex.[2][3] This action dissipates the crucial proton gradient that drives the synthesis of ATP, the primary energy currency of the cell.[1][4] The uncoupling of electron transport from ATP synthesis leads to a rapid depletion of the parasite's energy reserves, causing paralysis and eventual death.[1]

G cluster_mitochondrion Mitochondrial Inner Membrane cluster_matrix cluster_ims ETC Electron Transport Chain H_ions_high High H+ Concentration ETC->H_ions_high Proton Pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase H_ions_high->ATP_Synthase Proton Flow Brotinanide Brotinanide & other Salicylanilides H_ions_high->Brotinanide Protonophore Action Heat Energy released as Heat Brotinanide->Heat

Caption: Uncoupling of oxidative phosphorylation by salicylanilides.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for closantel and rafoxanide, which serve as a basis for estimating the safety profile of Brotinanide.

Table 1: Acute Toxicity

FlukicideAnimalRouteLD₅₀ (mg/kg)
ClosantelRatOral>200
MouseOral232-300
RafoxanideRatOral980 to >2000
MouseOral232 to 300[5]

Table 2: Sub-chronic Toxicity (No-Observed-Adverse-Effect-Level - NOAEL)

FlukicideAnimalDurationNOAEL (mg/kg/day)Key Adverse Effects at Higher Doses
ClosantelRat13 weeks2.5Focal swelling of the epididymis due to spermatic granulomas (at 40 mg/kg).[6]
Dog13 weeks>2.5No effects observed up to the highest dose tested.
RafoxanideDog13 weeks0.4Optic and central nerve vacuolization.[5]

Table 3: Reproductive and Developmental Toxicity

FlukicideAnimalStudy TypeFindings
ClosantelRat3-Generation ReproductionFertility slightly affected in males at 40 mg/kg; no embryotoxic or teratogenic potential.[6]
RabbitTeratogenicityNo embryotoxic or teratogenic potential.[6]
RafoxanideRat2-Generation ReproductionDecreased number of pups, high mortality, and delayed growth at 10 mg/kg.[7]

Table 4: Mutagenicity and Carcinogenicity

FlukicideTestResult
ClosantelAmes TestNegative[6]
Dominant Lethal Test (Mouse)Negative[6]
Carcinogenicity (Rat & Mouse)Non-carcinogenic[6]
RafoxanideAmes TestNegative[7]
In vivo bone marrow micronucleus test (mouse)Negative[5]
CarcinogenicityNot conducted[5]

Experimental Protocols

The following are representative methodologies for key toxicological studies, based on OECD guidelines, which would be applicable for the safety assessment of Brotinanide.

Acute Oral Toxicity (as per OECD Guideline 423)
  • Objective: To determine the short-term toxicity of a single oral dose.

  • Animals: Typically, female rats are used.

  • Procedure: A single dose of the test substance is administered by gavage to fasted animals. A stepwise procedure is used where the results from a group of three animals determine the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD₅₀ (median lethal dose) is estimated, and signs of toxicity are recorded.

Sub-chronic Oral Toxicity Study (as per OECD Guideline 408)
  • Objective: To evaluate the adverse effects of repeated oral administration over a 90-day period.

  • Animals: Commonly conducted in rats and a non-rodent species (e.g., dogs).

  • Procedure: The test substance is administered daily via the diet, drinking water, or gavage at three or more dose levels to groups of animals (e.g., 10 males and 10 females per group). A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, hematology, clinical chemistry, and urinalysis are performed.

  • Endpoint: A comprehensive post-mortem examination is conducted, including organ weights and histopathology of all major organs and tissues to determine the NOAEL.[8]

Reproductive and Developmental Toxicity Study (as per OECD Guideline 416)
  • Objective: To assess the effects on male and female reproductive performance and on the development of the offspring.

  • Animals: Typically rats.

  • Procedure: The test substance is administered to both male and female animals before mating, during mating, and for females, throughout gestation and lactation.

  • Observations: Effects on mating behavior, fertility, pregnancy outcomes (litter size, viability), and offspring growth and development are monitored.

  • Endpoint: The study identifies any impairment of reproductive function in the parent animals and any adverse effects on the development of the offspring.[9]

Conclusion

While direct experimental data on the safety profile of Brotinanide is not widely available, a comparative analysis with the structurally and mechanistically similar salicylanilide flukicides, closantel and rafoxanide, provides valuable insights. Based on the available data for these analogues, it can be inferred that Brotinanide likely has a moderate to low acute toxicity.

The primary target organs for toxicity at repeated high doses appear to be the male reproductive system (as seen with closantel) and the central nervous system and optic nerve (as observed with rafoxanide). Neither closantel nor rafoxanide have shown evidence of mutagenicity, and closantel has been found to be non-carcinogenic in long-term studies.

For a comprehensive understanding of Brotinanide's safety profile, specific toxicological studies following established international guidelines are essential. The experimental protocols outlined in this guide provide a framework for such evaluations. Researchers and drug development professionals should consider the potential for neurotoxicity and reproductive effects when designing and interpreting safety studies for Brotinanide and other novel salicylanilide flukicides.

References

Benchmarking Brotinanide performance against novel anthelmintic candidates

Author: BenchChem Technical Support Team. Date: November 2025

A Benchmarking Guide for Researchers and Drug Development Professionals

The relentless challenge of anthelmintic resistance necessitates a continuous search for novel drug candidates with diverse mechanisms of action. This guide provides a comparative overview of the performance of established anthelmintics, represented here by Albendazole, against emerging novel therapeutic strategies. The data presented is synthesized from publicly available research to aid in the evaluation and prioritization of future drug development efforts.

I. Performance Snapshot: Established vs. Novel Anthelmintics

The following table summarizes the key performance indicators of Albendazole, a widely used benzimidazole anthelmintic, and compares them with the general characteristics of two promising classes of novel anthelmintic candidates.

FeatureAlbendazole (Representing Brotinanide)Novel Candidate Class A (e.g., Mitochondrial Electron Transport Chain Inhibitors)Novel Candidate Class B (e.g., β-tubulin and GST Inhibitors)
Primary Mechanism of Action Binds to β-tubulin, inhibiting microtubule polymerization.[1]Inhibition of the mitochondrial electron transport chain, specifically targeting parasite-specific pathways like the rhodoquinone (RQ)-dependent pathway.[2]Dual inhibition of β-tubulin and Glutathione S-transferase (GST), disrupting microtubule formation and the parasite's detoxification pathways.
Spectrum of Activity Broad-spectrum against nematodes and cestodes.[2]Primarily targets soil-transmitted helminths (STHs) and other parasites reliant on anaerobic respiration.[2]Potentially broad-spectrum, with activity against nematodes resistant to traditional benzimidazoles.
Known Resistance Mechanisms Point mutations in the β-tubulin gene.To be determined; targeting a novel pathway may circumvent existing resistance.Potential to overcome resistance mediated by altered β-tubulin or enhanced detoxification.
Host Toxicity Profile Generally well-tolerated, but can have side effects.Potentially low host toxicity due to targeting parasite-specific metabolic pathways.[2]Predicted to have low toxicity based on in silico analysis, with no potential to cross the blood-brain barrier.

II. Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of anthelmintic efficacy studies. Below are standard protocols for key in vitro and in vivo experiments.

A. In Vitro Larval Migration Inhibition Assay

This assay is a common primary screen to assess the direct effect of a compound on parasite motility.

Objective: To determine the concentration of a test compound that inhibits 50% of larval migration (IC50).

Methodology:

  • Parasite Preparation: Obtain infective third-stage larvae (L3) of a target nematode species (e.g., Haemonchus contortus).

  • Assay Setup: In a 96-well plate, dispense a known number of L3 larvae into each well containing culture medium.

  • Compound Addition: Add serial dilutions of the test compound (and a positive control like Albendazole) to the wells. Include a negative control (vehicle only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Migration Assessment: After incubation, larvae are transferred to a migration apparatus (e.g., a sieve in a collection tube). Motile larvae will migrate through the sieve into the collection tube.

  • Quantification: Count the number of migrated larvae in the collection tube for each treatment.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

B. In Vivo Efficacy Study in a Murine Model

Animal models are essential for evaluating the in vivo efficacy and safety of anthelmintic candidates.

Objective: To assess the percentage reduction in worm burden in an infected mouse model following treatment.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6) and infect them with a standardized dose of infective parasite eggs or larvae (e.g., Heligmosomoides polygyrus).

  • Treatment: After a pre-patent period to allow the infection to establish, orally administer the test compound to the treatment group. A control group receives the vehicle only.

  • Dosing Regimen: Administer the compound daily for a specified number of days (e.g., 3-5 days).

  • Necropsy and Worm Count: At the end of the treatment period, euthanize the mice and collect the gastrointestinal tracts.

  • Data Collection: Carefully dissect the intestines and count the number of adult worms present.

  • Efficacy Calculation: Calculate the percentage reduction in worm burden for the treated group compared to the control group.

III. Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by clear visualizations.

cluster_Albendazole Albendazole Mechanism of Action Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits CellDivision Cell Division & Motility Microtubule->CellDivision Disrupts cluster_NovelA Novel Candidate Class A: Mitochondrial Targeting NovelA Novel Anthelmintic (Class A) RQ Rhodoquinone (RQ) -dependent pathway NovelA->RQ Inhibits ETC Mitochondrial Electron Transport Chain (ETC) ATP ATP Synthesis RQ->ATP Blocks Paralysis Paralysis & Death ATP->Paralysis Leads to cluster_Workflow In Vitro Anthelmintic Screening Workflow Start Prepare L3 Larvae Dispense Dispense Larvae in 96-well Plate Start->Dispense AddCompound Add Test Compounds & Controls Dispense->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Migrate Assess Larval Migration Incubate->Migrate Count Count Migrated Larvae Migrate->Count Analyze Calculate IC50 Count->Analyze

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Brotianide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Brotianide.

This document provides immediate and essential safety and logistical information for the proper disposal of this compound, a potent anti-parasitic agent. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding this compound: Chemical and Safety Data

This compound (CAS No. 23233-88-7) is an organobromine compound belonging to the class of salicylanilides.[1] Its chemical structure and properties necessitate careful handling and disposal. The following table summarizes key data for this compound.

PropertyValueReference
Chemical Formula C₁₅H₁₀Br₂ClNO₂S[2]
Molecular Weight 463.58 g/mol [2]
Melting Point 181°C[2]
Appearance Crystalline solid[2]
Solubility Soluble in organic solvents[2]
Hazards While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available in public databases, related compounds in the salicylanilide class and organobromine compounds are known to be potential skin and eye irritants. Halogenated organic compounds should be handled with care, assuming they are hazardous and environmentally persistent.[1][3]

II. Procedural Workflow for this compound Disposal

The following diagram outlines the step-by-step workflow for the safe disposal of this compound from a laboratory setting. This process is designed to minimize risk and ensure compliance with general hazardous waste regulations.

BrotianideDisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste at Point of Generation ppe->segregate containerize Step 3: Use Designated Halogenated Organic Waste Container segregate->containerize labeling Step 4: Label Container Clearly and Accurately containerize->labeling storage Step 5: Store Waste in a Designated, Secure, and Ventilated Area labeling->storage disposal_request Step 6: Arrange for Professional Disposal via Licensed Waste Management Service storage->disposal_request documentation Step 7: Complete and Retain All Disposal Documentation disposal_request->documentation end End: Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound waste.

III. Detailed Experimental Protocols for Disposal

In the absence of a specific, published protocol for the chemical neutralization of this compound, the primary and mandatory disposal method is through a licensed hazardous waste management service. The following steps provide a detailed protocol for preparing this compound waste for disposal.

A. Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the following PPE:

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent dermal contact.

B. Waste Segregation and Containerization

  • Immediate Segregation: At the point of generation, segregate all this compound waste, including contaminated labware (e.g., pipette tips, vials), from non-hazardous waste streams.

  • Designated Waste Container: Place all this compound waste into a clearly marked, dedicated container for "Halogenated Organic Waste."[3] This is crucial as halogenated compounds require specific disposal methods, typically high-temperature incineration.[4]

  • Container Integrity: Ensure the waste container is chemically resistant, has a secure screw-top cap, and is in good condition to prevent leaks.

C. Labeling and Storage

  • Accurate Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date the waste was first added to the container.

  • Safe Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

    • Well-ventilated, preferably within a fume hood.

    • Away from heat sources and incompatible materials.

    • Secure to prevent unauthorized access.

D. Professional Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any halogenated organic compound be disposed of down the sink.[3][5] These compounds can persist in the environment and are harmful to aquatic life.[2]

  • Documentation: Retain all paperwork and documentation provided by the waste management service as a record of proper disposal.

IV. Logical Relationships in this compound Waste Management

The following diagram illustrates the key relationships and considerations in the management and disposal of this compound, emphasizing the importance of containment and professional handling.

BrotianideLogic This compound This compound properties Chemical Properties (Halogenated, Organic, Solid) This compound->properties hazards Potential Hazards (Toxicity, Environmental Persistence) properties->hazards handling Proper Handling Procedures (Use of PPE, Fume Hood) hazards->handling disposal_path Disposal Pathway handling->disposal_path segregation Waste Segregation (Halogenated Waste Stream) disposal_path->segregation improper_disposal Improper Disposal (Sink, Regular Trash) disposal_path->improper_disposal professional_disposal Professional Disposal (Licensed Vendor, Incineration) segregation->professional_disposal consequences Negative Consequences (Environmental Contamination, Regulatory Fines) improper_disposal->consequences

References

Comprehensive Safety and Handling Guide for Brotianide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Brotianide, tailored for research, scientific, and drug development professionals. Following these procedures is critical to ensure personal safety and minimize environmental impact.

This compound is a substance that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, causes skin irritation, may lead to serious eye damage, and can provoke an allergic skin reaction. Furthermore, it is very toxic to aquatic life with long-lasting effects. Adherence to the following personal protective equipment (PPE) guidelines and operational plans is mandatory.

Personal Protective Equipment (PPE) for this compound

A summary of the required personal protective equipment is provided in the table below. This is the minimum required PPE; specific laboratory conditions or experimental protocols may necessitate additional protection.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splash or for handling concentrates, consider double-gloving or using gloves with a longer cuff.[1][2] Change gloves immediately if they become contaminated.
Eyes/Face Safety goggles and face shieldSafety goggles that provide a seal around the eyes are mandatory to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[1]
Body Laboratory coat or chemical-resistant suitA lab coat should be worn at all times. For procedures with a higher risk of significant skin exposure, a chemical-resistant suit, such as one made of Tyvek®, is recommended.[1]
Respiratory Air-purifying respiratorWhen working in a well-ventilated area is not possible or when dealing with powders or aerosols, an air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5][6] Ensure the respirator is properly fitted and NIOSH-approved.

Experimental Protocols: Handling and Disposal of this compound

The following step-by-step procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Handling Protocol:

  • Preparation: Before handling this compound, ensure that the designated work area is clean and uncluttered. A fume hood should be used whenever possible, especially when handling powders or volatile solutions.[7]

  • Donning PPE: Put on all required PPE as outlined in the table above. Ensure that gloves are worn over the cuffs of the lab coat.[1]

  • Weighing and Transferring: When weighing solid this compound, perform the task in a fume hood or a ventilated balance enclosure to minimize inhalation risk. Use appropriate tools (e.g., spatulas) to handle the substance and avoid generating dust.

  • In Solution: When working with this compound in solution, handle it within a fume hood to avoid inhaling any vapors. Use caution to prevent splashes.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

This compound is very toxic to aquatic life, and therefore, must not be disposed of down the drain.[8][9]

  • Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must also be disposed of in the designated hazardous waste container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials.[9]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, which will ensure it is handled by an approved waste management company.

Workflow for Safe Handling and Disposal of this compound

BrotianideWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Prep Designate Work Area (Fume Hood) DonPPE Don PPE Prep->DonPPE Handle Weigh/Transfer/Use This compound DonPPE->Handle Decon Decontaminate Work Surface Handle->Decon CollectWaste Collect Waste in Labeled Container Handle->CollectWaste DoffPPE Doff PPE Decon->DoffPPE Wash Wash Hands DoffPPE->Wash StoreWaste Store in Satellite Accumulation Area CollectWaste->StoreWaste FinalDisposal Arrange for Professional Disposal StoreWaste->FinalDisposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brotianide
Reactant of Route 2
Brotianide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.